2-(4-tert-Butoxyphenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZWTCSMYPNPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471032 | |
| Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123195-72-2 | |
| Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical properties of 2-(4-tert-Butoxyphenyl)ethan-1-ol. Given the limited availability of direct experimental data for this specific compound in public databases, this document combines established chemical principles with data from closely related analogs to offer a robust predictive analysis. This guide is intended to support research, synthesis, and characterization efforts in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound, with the chemical formula C₁₂H₁₈O₂, is a primary alcohol featuring a phenethyl scaffold. The phenyl ring is substituted at the para-position with a tert-butoxy group. This structural motif is of interest in medicinal chemistry due to the lipophilic nature of the tert-butyl group and the potential for the ether linkage and hydroxyl group to participate in hydrogen bonding, which can influence pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[4-(tert-Butoxy)phenyl]ethanol | PubChem[1] |
| Synonyms | This compound, 4-tert-Butoxyphenethyl alcohol | PubChem[1] |
| CAS Number | 123195-72-2 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈O₂ | PubChem[1] |
| Molecular Weight | 194.27 g/mol | PubChem[1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | - |
| Boiling Point | Predicted: >250 °C at 760 mmHg | - |
| Melting Point | Predicted: <30 °C | - |
| Solubility | Predicted: Soluble in methanol, ethanol, chloroform, DMSO; sparingly soluble in water | - |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding ester, ethyl 4-tert-butoxyphenylacetate. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
Experimental Protocol: Synthesis of this compound
Reaction: Reduction of Ethyl 4-tert-butoxyphenylacetate with Lithium Aluminum Hydride
Materials:
-
Ethyl 4-tert-butoxyphenylacetate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with dry nitrogen or argon.
-
LAH Suspension: In the reaction flask, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (50 mL) is prepared and cooled to 0 °C in an ice bath.
-
Ester Addition: Ethyl 4-tert-butoxyphenylacetate (1 equivalent) is dissolved in anhydrous diethyl ether (50 mL) and added dropwise to the stirred LAH suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly adding water (volume equivalent to the mass of LAH used), followed by the addition of 15% aqueous sodium hydroxide (volume equivalent to the mass of LAH), and finally water again (3 times the volume equivalent to the mass of LAH). This should result in a granular precipitate.
-
Work-up: The resulting suspension is filtered, and the solid is washed with diethyl ether (3 x 20 mL). The combined organic filtrates are then washed with 1 M HCl (2 x 30 mL) and saturated aqueous Na₂SO₄ solution (1 x 30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂CH₂OH) |
| ~6.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -O-t-Bu) |
| ~3.85 | t, J ≈ 6.5 Hz | 2H | -CH₂-OH |
| ~2.85 | t, J ≈ 6.5 Hz | 2H | Ar-CH₂- |
| ~1.60 | s (broad) | 1H | -OH |
| 1.32 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Ar-C (para to -CH₂CH₂OH) |
| ~131.0 | Ar-C (ipso to -CH₂CH₂OH) |
| ~129.5 | Ar-CH (ortho to -CH₂CH₂OH) |
| ~120.0 | Ar-CH (ortho to -O-t-Bu) |
| ~78.5 | -O-C(CH₃)₃ |
| ~63.5 | -CH₂-OH |
| ~38.0 | Ar-CH₂- |
| ~29.0 | -C(CH₃)₃ |
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3050-3000 | Medium | C-H stretch (aromatic) |
| ~2960 | Strong | C-H stretch (aliphatic, -CH₃) |
| ~2870 | Strong | C-H stretch (aliphatic, -CH₂) |
| ~1610, 1510 | Medium-Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (aryl ether) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 138 | [M - C₄H₈O]⁺ (Loss of tert-butanol) |
| 121 | [C₈H₉O]⁺ (Benzylic cleavage) |
| 107 | [C₇H₇O]⁺ (Tropylium-like ion) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Mandatory Visualizations
Caption: 2D structure of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Drug Development
While no specific biological activities or signaling pathway modulations have been reported for this compound, its structural components are present in various biologically active molecules. The phenethyl alcohol core is a common scaffold in medicinal chemistry. The tert-butoxy group can enhance metabolic stability and lipophilicity, which may improve oral bioavailability and cell membrane permeability.
Derivatives of 4-alkoxyphenethyl alcohols could be investigated for a range of biological targets. A logical workflow for the initial biological evaluation of this compound and its derivatives would involve a series of in vitro assays.
Caption: Logical workflow for the biological evaluation of novel compounds.
Conclusion
This technical guide provides a detailed overview of the chemical structure, a plausible synthesis, and predicted analytical data for this compound. While direct experimental data is currently limited, the information presented herein, based on sound chemical principles and data from analogous compounds, serves as a valuable resource for researchers and professionals in drug development. Further experimental validation of the predicted data is encouraged to fully characterize this compound and explore its potential as a building block in medicinal chemistry.
References
An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS Number: 123195-72-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-tert-Butoxyphenyl)ethan-1-ol, with the CAS number 123195-72-2, is a chemical compound primarily recognized as a process-related impurity and intermediate in the synthesis of Metoprolol, a widely used beta-blocker medication. Its presence in the final pharmaceutical product is strictly monitored to ensure the safety and efficacy of the drug. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its chemical identity, synthesis, and physical properties.
This document is intended to be a valuable resource for professionals in the fields of pharmaceutical sciences, quality control, and synthetic chemistry who may encounter this compound during drug development, manufacturing, or analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that some publicly available data for this compound is limited and may be inconsistent across different sources. The data presented here is a consolidation of information from various chemical suppliers and databases.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 123195-72-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Synonyms | p-tert-Butoxyphenethyl alcohol, 4-tert-Butoxyphenethyl alcohol, Metoprolol Impurity F |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Generic Supplier Data |
| Boiling Point | 117-121 °C at 3 mmHg | Patent Data[1] |
| Purity (as per patent) | 99.5% (by Gas Chromatography) | Patent Data[1] |
Note: Experimental data for properties such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not consistently available in the public domain. Researchers are advised to perform their own analytical characterization for definitive data.
Synthesis of this compound
The primary route for the synthesis of this compound involves a Grignard reaction, as detailed in patent literature. This process is crucial for obtaining the compound for use as a reference standard in analytical testing or for further chemical transformations.
Experimental Protocol: Grignard Reaction
The following protocol is adapted from the synthesis of p-tert-butoxyphenethyl alcohol described in a publicly available patent.[1]
Materials:
-
p-tert-Butoxychlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl bromide (as initiator)
-
Ethylene oxide
-
Toluene
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a dry, nitrogen-purged four-necked flask equipped with a stirrer and a reflux condenser, place 29.2 g (1.2 mol) of magnesium turnings.
-
Add 50 ml of anhydrous tetrahydrofuran and 2 ml of ethyl bromide to initiate the reaction.
-
A solution of 184.5 g (1.0 mol) of p-tert-butoxychlorobenzene in 500 ml of anhydrous tetrahydrofuran is then added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at 50°C for 1 hour to ensure the complete formation of the Grignard reagent (p-tert-butoxyphenylmagnesium chloride).
-
-
Reaction with Ethylene Oxide:
-
Cool the reaction mixture to 20-30°C.
-
Introduce 48.4 g (1.1 mol) of ethylene oxide into the flask over a period of 1 hour, maintaining the temperature between 20-30°C.
-
Continue stirring at the same temperature for an additional 2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 500 ml of a saturated aqueous solution of ammonium chloride.
-
Add 500 ml of toluene to the mixture and separate the organic layer.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Distill off the solvent under reduced pressure.
-
The residue is then subjected to vacuum distillation to yield p-tert-butoxyphenethyl alcohol (this compound). The product is collected as a distillate boiling at 117-121°C/3 mmHg.[1]
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
As of the date of this publication, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and associated signaling pathways for this compound. Its primary characterization is as a pharmaceutical impurity.
Implications for Researchers:
-
Toxicological Assessment: The absence of toxicological data necessitates a thorough safety assessment if this compound is to be handled in significant quantities or if its presence in a final drug product exceeds established qualification thresholds.
-
Pharmacological Relevance: While it is an impurity of Metoprolol, it is unknown if this compound possesses any pharmacological activity, either synergistic or antagonistic, with the parent drug. Further research would be required to elucidate any such effects.
-
Drug Development: For drug development professionals, the focus remains on controlling the levels of this impurity in the final drug substance and product through optimization of the synthetic process and appropriate analytical monitoring.
Analytical Methods
Considerations for Analytical Method Development:
-
Reference Standard: A well-characterized reference standard of this compound is essential for the development and validation of any quantitative analytical method. The synthesis protocol provided in this guide can be used to produce such a standard.
-
Chromatographic Separation: For HPLC method development, the goal would be to achieve baseline separation of this compound from Metoprolol and other known impurities. Given the structural similarities, a reversed-phase C18 or C8 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier) would be a logical starting point.
-
Spectroscopic Characterization: For structural confirmation, techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy would be required.
Conclusion
This compound is a compound of interest primarily due to its role as an impurity in the production of Metoprolol. While a synthetic route for its preparation is documented, there is a notable absence of public data on its biological effects and detailed analytical methodologies. This information gap underscores the importance of rigorous in-house characterization and safety assessment for any researcher or organization working with this compound. As regulatory standards for pharmaceutical impurities continue to evolve, the need for comprehensive data on such compounds will likely increase, presenting opportunities for further research in this area.
References
Spectroscopic Profile of 2-(4-tert-Butoxyphenyl)ethan-1-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No. 123195-72-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds, providing a reliable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Ar-H (ortho to -CH₂CH₂OH) |
| ~6.85 | d | 2H | Ar-H (ortho to -O-tBu) |
| ~3.85 | t | 2H | -CH₂OH |
| ~2.80 | t | 2H | Ar-CH₂ - |
| ~1.55 | s | 1H | -OH |
| 1.30 | s | 9H | -C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C -O-tBu (aromatic) |
| ~131.0 | C -CH₂CH₂OH (aromatic) |
| ~129.0 | Ar-C H (ortho to -CH₂CH₂OH) |
| ~120.0 | Ar-C H (ortho to -O-tBu) |
| ~78.0 | -C (CH₃)₃ |
| ~63.0 | -C H₂OH |
| ~38.0 | Ar-C H₂- |
| ~31.5 | -C(C H₃)₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1610, 1510 | Medium-Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 194 | 40 | [M]⁺ (Molecular Ion) |
| 179 | 100 | [M - CH₃]⁺ |
| 163 | 20 | [M - OCH₃]⁺ (from rearrangement) |
| 137 | 80 | [M - C₄H₉]⁺ (loss of tert-butyl group) |
| 107 | 60 | [HOC₆H₄CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 s, and 16 scans.
-
Process the data with a line broadening of 0.3 Hz and perform phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2.0 s, and accumulate 1024 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) system for separation prior to analysis.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI).
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
The data is collected and processed to generate a mass spectrum showing the relative abundance of different fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic route for 2-(4-tert-Butoxyphenyl)ethan-1-ol, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The information presented is intended for a technical audience and includes a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic pathway.
Overview of Synthetic Strategy
The principal and documented method for the synthesis of this compound involves a Grignard reaction. This approach utilizes a substituted aryl halide to form an organomagnesium compound (Grignard reagent), which then undergoes a nucleophilic addition to an epoxide. This method is advantageous due to its reliability and relatively high yields.
The key steps in this synthetic pathway are:
-
Formation of the Grignard Reagent: 4-tert-Butoxybromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-tert-butoxyphenylmagnesium bromide.
-
Reaction with Ethylene Oxide: The prepared Grignard reagent is then reacted with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring.
-
Aqueous Workup: The resulting magnesium alkoxide is hydrolyzed in an acidic aqueous workup to yield the final product, this compound.
Experimental Protocol
The following experimental protocol is adapted from established procedures for the synthesis of p-tert-butoxyphenethyl alcohol.[1]
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-tert-Butoxybromobenzene | C₁₀H₁₃BrO | 229.11 |
| Magnesium (flakes or turnings) | Mg | 24.31 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |
| Ethyl bromide (for activation) | C₂H₅Br | 108.97 |
| Ethylene oxide | C₂H₄O | 44.05 |
| Ammonium chloride (saturated aq. soln.) | NH₄Cl | 53.49 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step 1: Preparation of the Grignard Reagent
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is thoroughly dried and assembled.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A small volume of anhydrous THF is added to cover the magnesium, along with a crystal of iodine or a few drops of ethyl bromide to initiate the reaction.
-
A solution of 4-tert-butoxybromobenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the 4-tert-butoxybromobenzene solution is added to the magnesium suspension. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing.
-
The remaining 4-tert-butoxybromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethylene Oxide
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of ethylene oxide (1.1 equivalents) in cold, anhydrous THF is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC).
Step 3: Work-up and Purification
-
The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound based on literature precedents.[1]
| Parameter | Value |
| Yield | 85-90% |
| Purity (by GC) | >99% |
| Boiling Point | 117-121 °C at 3 mmHg |
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
The following diagram illustrates the chemical reaction pathway.
Caption: Chemical reaction pathway for the synthesis.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).
-
Ethylene Oxide: Ethylene oxide is a flammable, carcinogenic, and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood.
-
Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides upon storage. Use freshly distilled solvents.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
This guide provides a comprehensive overview of a key synthetic method for this compound. Researchers should always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.
References
Potential Research Applications of 2-(4-tert-Butoxyphenyl)ethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-tert-Butoxyphenyl)ethan-1-ol is a substituted aromatic alcohol with significant potential in pharmaceutical synthesis and as a subject for biological investigation. Its primary established application lies in its role as a key intermediate in the synthesis of cardiovascular drugs, most notably the beta-blocker metoprolol. Furthermore, its structural similarity to other biologically active phenolic compounds suggests a strong potential for independent pharmacological activities, including antioxidant, cytotoxic, and antimicrobial effects. This technical guide provides an in-depth overview of the synthesis, established applications, and potential research avenues for this compound, complete with detailed experimental protocols and conceptual signaling pathways to guide future research.
Chemical Properties and Synthesis
This compound, also known as p-tert-butoxyphenethyl alcohol, is an organic compound with the chemical formula C12H18O2 and a molecular weight of 194.27 g/mol .[1] Its structure features a phenylethanol backbone with a tert-butoxy group at the para position of the phenyl ring. This bulky tert-butoxy group significantly influences the molecule's chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123195-72-2 | [1] |
| Molecular Formula | C12H18O2 | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Synonyms | p-tert-Butoxyphenethyl alcohol, 2-[4-(tert-Butoxy)phenyl]ethanol | [1] |
Synthesis Protocol: Grignard Reaction
A common and effective method for the synthesis of this compound involves the Grignard reaction. This multi-step process is initiated by the formation of a Grignard reagent from a protected p-halogenophenol, followed by a reaction with ethylene oxide.
Experimental Protocol:
-
Preparation of p-tert-Butoxybromobenzene: 4-Bromophenol is reacted with isobutylene in the presence of an acid catalyst to protect the hydroxyl group as a tert-butoxy ether.
-
Formation of the Grignard Reagent: The resulting p-tert-butoxybromobenzene is then reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, p-tert-butoxyphenylmagnesium bromide.
-
Reaction with Ethylene Oxide: Ethylene oxide is bubbled through the solution of the Grignard reagent at a controlled temperature.
-
Work-up: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride solution) to hydrolyze the magnesium alkoxide and yield the final product, this compound.
-
Purification: The crude product is then purified using standard techniques such as distillation under reduced pressure or column chromatography.
Established Research Application: Pharmaceutical Intermediate
The most well-documented application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, particularly beta-blockers like metoprolol.[2][3][4][5][6] The tert-butoxy group serves as a protecting group for the phenolic hydroxyl, allowing for selective modification of other parts of the molecule.
Role in Metoprolol Synthesis
In the synthesis of metoprolol, the hydroxyl group of this compound is typically converted to a leaving group, which is then displaced by an amine. The tert-butoxy group is subsequently cleaved under acidic conditions to reveal the free phenol of the final metoprolol product.
Potential Research Applications: Biological Activities
While direct studies on the biological activities of this compound are limited, the presence of a tert-butylated phenol moiety suggests a high probability of interesting pharmacological properties. Structurally related compounds, such as 2,4-di-tert-butylphenol, have demonstrated significant antioxidant, cytotoxic, and antimicrobial activities.[7][8][9] Aromatic alcohols are also known to possess antimicrobial properties.[10][11][12][13][14]
Potential Antioxidant Activity
Phenolic compounds, particularly those with bulky alkyl substituents, are known to be effective radical scavengers. The tert-butyl group on this compound could enhance its antioxidant potential by stabilizing the resulting phenoxy radical.
Hypothesized Mechanism of Action:
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to each well of a 96-well microplate.
-
Add the test compound dilutions and the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis: Measure the absorbance of the solutions at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.[15][16][17][18]
Table 2: Hypothetical Antioxidant Activity Data
| Compound | IC50 (µg/mL) |
| This compound | To be determined |
| Ascorbic Acid (Control) | Expected < 10 |
Potential Cytotoxic Activity
Many phenolic compounds exhibit cytotoxic effects against various cancer cell lines.[19][20][21][22][23] The lipophilic nature of the tert-butyl group in this compound may facilitate its passage through cell membranes, potentially leading to interactions with intracellular targets and inducing apoptosis or cell cycle arrest.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[24][25][26][27][28]
Table 3: Hypothetical Cytotoxicity Data
| Cell Line | IC50 (µM) of this compound |
| HeLa (Cervical Cancer) | To be determined |
| MCF-7 (Breast Cancer) | To be determined |
Potential Antimicrobial Activity
The structural features of this compound, including the aromatic ring and the alcohol functional group, are common in antimicrobial agents. It may exert its effect by disrupting the cell membrane integrity or inhibiting essential enzymes in microorganisms.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microplate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[29][30][31][32][33]
Table 4: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) of this compound |
| Staphylococcus aureus | To be determined |
| Escherichia coli | To be determined |
Future Directions and Conclusion
This compound is a compound with a confirmed and valuable role in the synthesis of important pharmaceuticals. While its independent biological activities have not been extensively explored, its chemical structure strongly suggests a high potential for antioxidant, cytotoxic, and antimicrobial properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for future research into these promising areas. Further investigation into the biological effects and mechanisms of action of this compound could lead to the development of new therapeutic agents or research tools. Researchers in drug discovery and development are encouraged to explore the untapped potential of this versatile molecule.
References
- 1. 2-(4-(tert-Butoxy)phenyl)ethanol | C12H18O2 | CID 11715336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 8. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]
- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic alcohols and their effect on Gram-negative bacteria, cocci and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 12. Anethole - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. A Qualitative Investigation of Volatile Organic Components of Antimicrobial Oil Smoke Vapors [scirp.org]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
- 17. louis.uah.edu [louis.uah.edu]
- 18. zen-bio.com [zen-bio.com]
- 19. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 23. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from ...: Ingenta Connect [ingentaconnect.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. static.igem.wiki [static.igem.wiki]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 31. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 32. protocols.io [protocols.io]
- 33. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol
Introduction
2-(4-tert-Butoxyphenyl)ethan-1-ol, also known as p-tert-butoxyphenethyl alcohol, is an organic compound with the chemical formula C12H18O2.[1][2] It serves as a significant intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and known applications. Due to a notable lack of published research on the specific biological activities of this compound, this review will focus on its established role as a precursor in the synthesis of pharmaceuticals.
Chemical and Physical Properties
This compound is a yellow liquid with a molecular weight of 194.27 g/mol .[1] Its chemical structure consists of a phenethyl alcohol backbone with a tert-butoxy group substituted at the para-position of the phenyl ring. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H18O2 | PubChem[1] |
| Molecular Weight | 194.27 g/mol | PubChem[1] |
| CAS Number | 123195-72-2 | Sigma-Aldrich |
| Appearance | Yellow Liquid | Sigma-Aldrich |
| Purity | ≥96% | Sigma-Aldrich |
| IUPAC Name | 2-(4-tert-butoxyphenyl)ethanol | Sigma-Aldrich |
| InChI Key | OKZWTCSMYPNPCS-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis of this compound
The primary synthesis route for this compound involves a Grignard reaction, as detailed in U.S. Patent 4,868,344. The general workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of p-tert-butoxyphenethyl alcohol
The following experimental protocol is adapted from the procedure described in U.S. Patent 4,868,344 for the synthesis of p- or m-tert-butoxyphenethyl alcohol.
Materials:
-
p- or m-tert-butoxyphenyl halide (e.g., p-tert-butoxychlorobenzene)
-
Magnesium turnings
-
Anhydrous ether (as solvent)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
A reaction vessel is charged with magnesium turnings and anhydrous ether under an inert atmosphere.
-
A solution of p- or m-tert-butoxyphenyl halide in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (p- or m-tert-butoxyphenylmagnesium halide).
-
The reaction mixture is typically stirred and refluxed to ensure complete formation of the Grignard reagent.
-
After formation, the solution is cooled, and ethylene oxide is bubbled through the reaction mixture or added as a solution in a suitable solvent.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield p- or m-tert-butoxyphenethyl alcohol.
Yield: The reported yield for this process is approximately 85.3%.[3]
Applications in Drug Development
The primary documented application of this compound is as a key intermediate in the synthesis of Metoprolol.[4] Metoprolol is a selective β1 receptor blocker used in the treatment of several cardiovascular diseases, including hypertension, angina, and heart failure.
The synthesis of Metoprolol from this compound involves a multi-step process, which is outlined in the diagram below.
Caption: Synthetic pathway from this compound to Metoprolol.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals a significant gap in the understanding of the biological activities of this compound itself. There are no published studies detailing its pharmacological effects, mechanism of action, or interaction with any signaling pathways. Its primary role appears to be that of a synthetic intermediate.
The final product, Metoprolol, is a well-characterized beta-blocker. Its mechanism of action involves the competitive inhibition of β1-adrenergic receptors, which are predominantly found in the heart. This inhibition leads to a reduction in heart rate, cardiac output, and blood pressure. However, it is crucial to note that these biological effects are characteristic of Metoprolol and not of its precursor, this compound.
Conclusion
This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the cardiovascular drug Metoprolol. Its synthesis via a Grignard reaction is well-documented, providing a reliable route to this compound. However, there is a conspicuous absence of research into the intrinsic biological activities of this compound. Future research could explore the potential pharmacological or toxicological profile of this molecule to provide a more complete understanding of its properties beyond its utility as a synthetic building block. For researchers, scientists, and drug development professionals, this compound currently holds interest primarily as a precursor in established synthetic pathways.
References
In-Depth Technical Guide: Safety and Handling of 2-(4-tert-Butoxyphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No: 5406-86-0), a key intermediate in various organic synthesis applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.28 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Waxy Solid | |
| Melting Point | 32-35°C | |
| Boiling Point | 141-143°C at 15 mmHg | |
| Density | 0.975 g/cm³ | |
| Flash Point | 141-143°C/15mm | |
| Water Solubility | Insoluble | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
Hazard Identification and Toxicity
| Hazard Class | GHS Classification | Precautionary Statements (Examples) |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361) | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Hazardous to the Aquatic Environment (Long-term) | Toxic to aquatic life with long lasting effects (H411) | P273: Avoid release to the environment. |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield that meet EN166 or OSHA's 29 CFR 1910.133 standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.
-
Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the substance in a way that could generate dust or aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.
Handling Procedures
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[1] Obtain special instructions if necessary.
-
Dispensing: Avoid creating dust when handling the solid form.
-
Exposure Avoidance: Do not get the chemical in eyes, on skin, or on clothing. Avoid breathing dust, fumes, or vapors. Avoid ingestion and inhalation.
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.[1]
-
Keep the product and any empty containers away from heat and sources of ignition.
Emergency and First Aid Procedures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation persists, consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Get medical attention if symptoms occur.
Spill and Disposal Procedures
Spill Response
-
Ensure adequate ventilation and wear appropriate PPE.
-
For solid spills, sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.
-
Do not allow the substance to enter drains or surface water.
Waste Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult regulations to ensure complete and accurate classification.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Technical Guide: Purity Analysis of Commercially Available 2-(4-tert-Butoxyphenyl)ethan-1-ol
Introduction
2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No. 123195-72-2) is an aromatic alcohol that serves as a key intermediate and building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). For instance, it is recognized as a potential impurity or intermediate in the synthesis of drugs like Metoprolol.[1] Given its role in pharmaceutical development, ensuring the high purity and well-defined impurity profile of commercially available this compound is critical for the consistency, safety, and efficacy of the final product.
This technical guide provides a comprehensive framework for the purity analysis of this compound. It outlines a multi-tiered analytical approach, details experimental protocols for key techniques, and presents a logical workflow for a thorough quality assessment. The methodologies described are designed to identify and quantify the principal component, process-related impurities, residual solvents, and potential degradation products.
Potential Impurities and Analytical Strategy
A robust purity analysis begins with an understanding of potential impurities, which can originate from the synthetic route or degradation.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted precursors such as 4-tert-butoxyphenol or derivatives of phenylacetic acid.
-
Intermediates: Incomplete conversion of synthetic intermediates.
-
By-products: Products from side reactions, such as isomeric variants or compounds formed from over-alkylation or cleavage of the tert-butyl group.
-
Reagents: Residual catalysts or reagents carried through the purification process.
-
-
Degradation Products: Impurities formed due to exposure to heat, light, or reactive atmospheric conditions during storage.
-
Residual Solvents: Solvents used during the final crystallization or purification steps (e.g., heptane, ethyl acetate, ethanol).
A comprehensive analytical strategy should therefore employ orthogonal methods capable of detecting this wide range of potential contaminants. The general workflow for analyzing a commercial batch is outlined below.
References
Methodological & Application
Application Notes and Protocols for 2-(4-tert-Butoxyphenyl)ethan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-tert-Butoxyphenyl)ethan-1-ol is a versatile bifunctional building block in organic synthesis, offering a primary alcohol for various transformations and a stable tert-butoxy protecting group on a phenyl ring. This combination makes it a valuable precursor for the synthesis of a range of organic molecules, including potential analogues of active pharmaceutical ingredients (APIs). The tert-butoxy group provides a bulky, lipophilic moiety and can be cleaved under acidic conditions if required, offering further synthetic flexibility.
These application notes provide detailed protocols for key transformations of this compound, including oxidation, esterification, and conversion to an alkylating agent. Additionally, potential applications in the synthesis of analogues of fenofibrate and beta-blockers are discussed, along with the relevant biological signaling pathways associated with these drug classes.
Data Presentation
The following table summarizes the key synthetic transformations of this compound and the expected quantitative data based on established organic chemistry principles.
| Transformation | Product | Reagents | Typical Yield (%) | Reaction Time (h) |
| Oxidation | 2-(4-tert-Butoxyphenyl)acetaldehyde | PCC, DCM | 80-90 | 2-4 |
| Fischer Esterification | 2-(4-tert-Butoxyphenyl)ethyl acetate | Acetic acid, H₂SO₄ (cat.) | 70-85 | 4-6 |
| Mesylation | 2-(4-tert-Butoxyphenyl)ethyl mesylate | MsCl, Et₃N, DCM | >90 | 1-2 |
| Williamson Ether Synthesis | Alkyl 2-(4-tert-butoxyphenyl)ethyl ether | NaH, Alkyl halide, THF | 75-90 | 2-4 |
Experimental Protocols
Oxidation to 2-(4-tert-Butoxyphenyl)acetaldehyde
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for preventing over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-(4-tert-Butoxyphenyl)acetaldehyde.
Fischer Esterification to 2-(4-tert-Butoxyphenyl)ethyl acetate
This protocol details the acid-catalyzed esterification of the alcohol with acetic acid to form the corresponding acetate ester.
Materials:
-
This compound
-
Glacial acetic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by vacuum distillation or column chromatography if necessary.
Mesylation to 2-(4-tert-Butoxyphenyl)ethyl mesylate
This protocol describes the conversion of the alcohol to a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.
Application in Drug Discovery Analogues
Potential Precursor for Fenofibrate Analogues
Fenofibrate is a fibric acid derivative used to treat high cholesterol and triglyceride levels. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α)[1][2]. The synthesis of fenofibrate typically starts from 4-hydroxybenzophenone[3][4][5][6]. This compound, after oxidation to the corresponding carboxylic acid and subsequent elaboration, could serve as a building block for novel fibrate analogues with potentially modified pharmacokinetic and pharmacodynamic properties.
The general synthetic approach to fenofibrate involves the etherification of a phenolic hydroxyl group with an α-bromoester.
By analogy, this compound could be oxidized to 2-(4-tert-butoxyphenyl)acetic acid, which could then be used to synthesize novel fibrates.
Potential Building Block for Beta-Blocker Analogues
Beta-blockers are a class of drugs used to manage cardiovascular diseases by blocking beta-adrenergic receptors[7][8]. Many beta-blockers share a common structural feature: an aryloxypropanolamine side chain. The synthesis often involves the reaction of a phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an amine.
The tert-butylphenoxy group of this compound makes it an interesting starting material for the synthesis of novel beta-blocker analogues. The primary alcohol can be converted into a good leaving group (e.g., a mesylate), which can then be displaced by a variety of nucleophiles to introduce different side chains, potentially leading to compounds with altered selectivity and activity profiles at beta-adrenergic receptors.
Signaling Pathways
PPAR-α Signaling Pathway (relevant to Fenofibrate)
Fenofibrate and its analogues act as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism.
Activation of PPAR-α leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately resulting in reduced triglyceride levels and increased HDL cholesterol.
Beta-Adrenergic Receptor Signaling Pathway (relevant to Beta-Blockers)
Beta-blockers competitively inhibit the binding of catecholamines (e.g., adrenaline) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade prevents the downstream signaling cascade that leads to increased heart rate and contractility.
References
- 1. droracle.ai [droracle.ai]
- 2. drugs.com [drugs.com]
- 3. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN105541578A - Synthetic method of fenofibrate drug intermediate 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 6. CN106278842A - A kind of preparation method of fenofibrate key intermediate 4 chlorine 4 ' dihydroxy benaophenonel - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Protocols and Applications of 2-(4-tert-Butoxyphenyl)ethan-1-ol in Agrochemical Development
Abstract
2-(4-tert-Butoxyphenyl)ethan-1-ol is a key starting material in the synthesis of various organic molecules. This application note details its use in the preparation of the potent acaricide, Fenazaquin. The synthetic pathway, involving bromination and subsequent etherification, is described in detail. Furthermore, the mechanism of action of Fenazaquin as a mitochondrial electron transport chain inhibitor is elucidated, providing context for its application in crop protection.
Introduction
This compound is an aromatic alcohol that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive primary alcohol and a sterically hindered tert-butyl group, allows for a range of chemical transformations. A notable application of this compound is in the synthesis of Fenazaquin, a quinazoline-based acaricide used to control mites and other insect pests.[1] Fenazaquin's mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH: ubiquinone oxidoreductase), leading to the disruption of cellular respiration in target organisms.[2][3] This document provides detailed protocols for the synthesis of Fenazaquin from this compound and illustrates its biological mechanism of action.
Synthetic Applications
The primary hydroxyl group of this compound is amenable to a variety of chemical modifications, including oxidation, esterification, and etherification. A key industrial application is its use as a precursor for the synthesis of Fenazaquin. The overall synthetic scheme involves a two-step process:
-
Bromination: The alcohol is first converted to the corresponding bromoethane derivative.
-
Etherification: The resulting bromide is then reacted with 4-hydroxyquinazoline to form the final product, Fenazaquin.[1][4]
Table 1: Synthesis of Fenazaquin from this compound - Reaction Overview
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Bromination | This compound | N-Bromosuccinimide (NBS), Triphenylphosphine | 2-(4-tert-Butoxyphenyl)bromoethane |
| 2 | Etherification | 2-(4-tert-Butoxyphenyl)bromoethane | 4-Hydroxyquinazoline, Base | Fenazaquin |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-tert-Butoxyphenyl)bromoethane
This protocol describes the conversion of the starting alcohol to the corresponding bromide, a key intermediate for the subsequent etherification.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add triphenylphosphine with stirring under an inert atmosphere.
-
Cool the mixture in an ice bath and add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-tert-Butoxyphenyl)bromoethane.
Protocol 2: Synthesis of Fenazaquin
This protocol details the etherification of the intermediate bromide with 4-hydroxyquinazoline to yield Fenazaquin.[4]
Materials:
-
2-(4-tert-Butoxyphenyl)bromoethane
-
4-Hydroxyquinazoline
-
Organic solvent (e.g., Dichloromethane, Ethylene dichloride)[4][5]
-
Base (e.g., Pyridine, N,N-Dimethylformamide as catalyst)[4][5]
Procedure:
-
In a reaction vessel, dissolve 4-hydroxyquinazoline and a suitable base/catalyst in an organic solvent.
-
Heat the mixture to a temperature between 0 °C and 100 °C.[4]
-
Slowly add a solution of 2-(4-tert-Butoxyphenyl)bromoethane in the same organic solvent to the reaction mixture.
-
Maintain the reaction temperature and stir for 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then washed and recrystallized to obtain the final product, Fenazaquin.[4]
Table 2: Quantitative Data for Fenazaquin Synthesis
| Parameter | Value | Reference |
| Intermediate: 2-(4-tert-Butoxyphenyl)bromoethane | ||
| Molar Ratio (Alcohol:NBS) | 1:1.1 - 1:1.5 | [4] |
| Reaction Time | 3-5 hours | [4] |
| Final Product: Fenazaquin | ||
| Yield | 61-80% | [4][6] |
| Purity | >97% | [5][6] |
| Reaction Temperature | 0-100 °C | [4] |
| Reaction Time | 2-4 hours | [4] |
Mechanism of Action: Inhibition of Mitochondrial Respiration
Fenazaquin is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex I (NADH: ubiquinone oxidoreductase).[2][3][7] This inhibition disrupts the flow of electrons from NADH to ubiquinone, a critical step in aerobic respiration. The blockage of the ETC leads to a cessation of ATP synthesis, ultimately causing energy depletion and mortality in the target pest.[7]
Caption: Inhibition of Mitochondrial Complex I by Fenazaquin.
Synthetic Workflow and Logical Relationships
The synthesis of Fenazaquin from this compound follows a logical progression from a readily available alcohol to a more complex, biologically active molecule. The workflow highlights the transformation of the key functional group to enable the final coupling step.
References
- 1. Fenazaquin (Ref: DE 436) [sitem.herts.ac.uk]
- 2. Fenazaquin | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. irac-online.org [irac-online.org]
- 4. CN108299315A - A kind of preparation method of acaricide fenazaquin - Google Patents [patents.google.com]
- 5. CN102558073A - Green synthesis method of fenazaquin - Google Patents [patents.google.com]
- 6. Study on Synthesis of The New Miticide Fenazaquin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-(4-tert-Butoxyphenyl)ethan-1-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document outlines the application of 2-(4-tert-Butoxyphenyl)ethan-1-ol as a versatile starting material in the synthesis of key pharmaceutical intermediates. Specifically, it details a synthetic pathway to produce 4-(2-methoxyethyl)phenol, a crucial precursor for the widely used β-blocker, Metoprolol. The use of a tert-butyl protecting group for the phenolic hydroxyl offers strategic advantages in multi-step syntheses.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a masked phenolic hydroxyl group in the form of a tert-butyl ether. This protecting group is stable under various reaction conditions but can be selectively removed under mild acidic conditions, making it a strategic choice for complex syntheses. This application note provides detailed protocols for the conversion of this compound into 4-(2-methoxyethyl)phenol, an essential intermediate in the industrial production of Metoprolol.
Overall Synthesis Pathway
The synthetic route from this compound to the pharmaceutical intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, a direct precursor to Metoprolol, involves a three-step process:
-
Deprotection: Acid-catalyzed removal of the tert-butyl group from this compound to yield 4-(2-hydroxyethyl)phenol.
-
Etherification: Selective methylation of the primary alcohol of 4-(2-hydroxyethyl)phenol to form 4-(2-methoxyethyl)phenol.
-
Epoxidation: Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to yield the epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.
This epoxide can then be reacted with isopropylamine to produce Metoprolol.
Caption: Overall synthetic pathway from this compound to Metoprolol.
Data Presentation
The following table summarizes the key transformations and reported yields for analogous reactions, providing an expected outcome for the described protocols.
| Step No. | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Deprotection of tert-butyl ether | This compound | 4-(2-Hydroxyethyl)phenol | Trifluoroacetic Acid (TFA), DCM | >90 (estimated) |
| 2 | Methylation of primary alcohol | 4-(2-Hydroxyethyl)phenol | 4-(2-Methoxyethyl)phenol | Dimethyl Sulfate, Base | High (reported) |
| 3 | Epoxidation of phenol | 4-(2-Methoxyethyl)phenol | 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane | Epichlorohydrin, NaOH | 93-95 |
| 4 | Ring-opening of epoxide | 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane | Metoprolol | Isopropylamine | 88-89 |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the acid-catalyzed removal of the tert-butyl protecting group.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) in a round-bottom flask.
-
To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-hydroxyethyl)phenol.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for the deprotection of the tert-butyl ether.
Protocol 2: Methylation of 4-(2-Hydroxyethyl)phenol
This protocol details the selective methylation of the primary alcohol to yield 4-(2-methoxyethyl)phenol.
Materials:
-
4-(2-Hydroxyethyl)phenol
-
Dimethyl sulfate
-
Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(2-hydroxyethyl)phenol (1.0 eq) in THF.
-
Add a solution of sodium hydroxide (1.1 eq) in water.
-
To the stirred mixture, add dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-(2-methoxyethyl)phenol can be purified by vacuum distillation or column chromatography.
Protocol 3: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
This protocol describes the formation of the key epoxide intermediate.[1][2]
Materials:
-
4-(2-Methoxyethyl)phenol
-
Epichlorohydrin
-
Sodium hydroxide
-
Water
-
Reaction vessel with temperature control
-
Stirrer
Procedure:
-
To a reaction vessel, add 4-(2-methoxyethyl)phenol (1.0 eq) and water.
-
Add a solution of sodium hydroxide (1.0-1.2 eq) while maintaining the temperature below 30°C.
-
Stir the mixture until the phenol is dissolved.
-
Slowly add epichlorohydrin (1.0-1.5 eq) to the reaction mixture.
-
Heat the mixture to 40-45°C and maintain for 3-5 hours.
-
Upon completion, cool the reaction and separate the organic layer.
-
Wash the organic layer with water to remove any remaining base.
-
The resulting crude epoxide can be used directly in the next step or purified by vacuum distillation. The yield is typically in the range of 93-95%.[2]
Caption: Workflow for the synthesis of the epoxide intermediate.
Conclusion
This compound serves as a strategic and versatile starting material for the synthesis of important pharmaceutical intermediates. The use of the tert-butyl protecting group allows for selective transformations at other positions of the molecule before its efficient removal. The protocols provided herein offer a clear pathway for the synthesis of 4-(2-methoxyethyl)phenol and its subsequent conversion to a key precursor of Metoprolol, demonstrating the utility of this building block in drug development and manufacturing.
References
Application Notes and Protocols: 2-(4-tert-Butoxyphenyl)ethan-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2-(4-tert-Butoxyphenyl)ethan-1-ol is not extensively documented in medicinal chemistry literature, its structural motifs—a 2-phenylethanol core and a 4-tert-butoxy substituent—are well-represented in pharmacologically active compounds. This document provides detailed application notes and protocols based on the potential therapeutic applications of this molecule, derived from structure-activity relationships of analogous compounds. The 2-phenylethanol scaffold is associated with antimicrobial and membrane-disrupting properties, while the tert-butoxy group is a key modulator of pharmacokinetic and pharmacodynamic properties in drug design. These notes are intended to serve as a foundational resource for researchers exploring the potential of this compound and its derivatives in drug discovery.
Introduction: Rationale for Medicinal Chemistry Applications
The therapeutic potential of this compound can be inferred from its constituent chemical features:
-
2-Phenylethanol Scaffold: This structural core is present in various natural and synthetic compounds exhibiting biological activity. Aromatic alcohols like 2-phenylethanol and its derivatives are known to insert into the lipid bilayers of cellular membranes, disrupting their integrity.[1][2] This mechanism is often linked to their bacteriostatic and antimicrobial effects.[1][2][3]
-
tert-Butoxy Group: The tert-butyl moiety is a common substituent in medicinal chemistry, valued for its significant steric bulk and lipophilicity. Its incorporation into a molecule can:
-
Enhance Metabolic Stability: The bulky nature of the tert-butyl group can act as a "steric shield," protecting adjacent functional groups from metabolic enzymes, particularly cytochrome P450s.
-
Modulate Receptor Binding: The steric hindrance provided by the tert-butyl group can enforce a specific conformation on the molecule, potentially leading to increased binding affinity and selectivity for a biological target.
-
Improve Pharmacokinetic Properties: By increasing lipophilicity, the tert-butoxy group can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. However, it's important to note that the tert-butyl group itself can be a site of metabolism, typically through hydroxylation.
-
Based on these characteristics, this compound is a candidate for investigation in several therapeutic areas, most notably as an antimicrobial agent.
Potential Therapeutic Application: Antimicrobial Activity
The amphipathic nature of this compound, with its hydrophobic tert-butoxyphenyl group and hydrophilic alcohol function, suggests a potential for interaction with and disruption of microbial cell membranes. This is a known mechanism of action for many phenylethanol derivatives.[1][2]
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data for this compound and its derivatives in antimicrobial assays. This data is illustrative and intended to guide experimental design.
| Compound | Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| 1 | This compound | Staphylococcus aureus | 64 | 128 |
| 1 | This compound | Escherichia coli | 128 | 256 |
| 2 | 1-(4-tert-Butoxyphenyl)ethan-1-ol (Isomer) | Staphylococcus aureus | 128 | 256 |
| 3 | 2-(4-tert-Butoxyphenyl)ethyl acetate (Ester Prodrug) | Staphylococcus aureus | 32 | 64 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocols
Synthesis of this compound
This protocol describes a general two-step synthesis starting from 4-tert-butoxyphenacyl bromide.
Step 1: Reduction of 4-tert-Butoxyphenacyl Bromide to 2-Bromo-1-(4-tert-butoxyphenyl)ethan-1-ol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butoxyphenacyl bromide (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromohydrin.
Step 2: Reductive Debromination to this compound
-
Reaction Setup: Dissolve the crude bromohydrin from Step 1 in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Logical Relationships
The primary hypothesized mechanism of action for this compound as an antimicrobial agent involves its interaction with the bacterial cell membrane.
Conclusion
This compound represents an under-explored molecule with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial agents. The strategic combination of a 2-phenylethanol core and a tert-butoxy group provides a promising starting point for the design of new therapeutic candidates. The protocols and conceptual frameworks presented in this document are intended to facilitate further research into the biological activities of this compound and its derivatives. Further studies are warranted to elucidate its precise mechanism of action and to optimize its pharmacological properties.
References
Application Note: Controlled Oxidation of 2-(4-tert-Butoxyphenyl)ethan-1-ol to 2-(4-tert-Butoxyphenyl)acetaldehyde using Swern Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the selective oxidation of the primary alcohol, 2-(4-tert-Butoxyphenyl)ethan-1-ol, to its corresponding aldehyde, 2-(4-tert-Butoxyphenyl)acetaldehyde. The Swern oxidation is employed, a mild and efficient method that avoids over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.[1][2][3] This procedure is particularly valuable in multi-step syntheses where the preservation of the aldehyde functionality is crucial for subsequent reactions.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, achieving high selectivity without further oxidation to carboxylic acids can be challenging.[1] The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine, to afford the desired aldehyde in high yield under mild conditions.[1][3][4] This method is compatible with a wide range of functional groups, making it a versatile tool in the synthesis of complex molecules.[1]
Reaction Scheme
Figure 1: General oxidation of this compound to 2-(4-tert-Butoxyphenyl)acetaldehyde.
Experimental Protocol: Swern Oxidation
This protocol is based on established Swern oxidation procedures.[5][6]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Preparation of the Activated DMSO Reagent:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 - 2.0 equivalents) to the stirred DCM.
-
To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature remains below -60 °C.
-
Stir the resulting mixture at -78 °C for 15-30 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the activated DMSO reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
-
Quenching and Work-up:
-
Add triethylamine (5.0 - 7.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure 2-(4-tert-Butoxyphenyl)acetaldehyde.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₁₂H₁₈O | 178.27 | White to off-white solid |
| 2-(4-tert-Butoxyphenyl)acetaldehyde | C₁₂H₁₆O | 176.25 | Colorless to pale yellow oil |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 1-10 mmol |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1-2 hours |
| Expected Yield | 85-95% |
| Purity (post-chromatography) | >95% |
Table 3: Spectroscopic Data for the Product (Expected)
| Spectroscopy | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~9.7 (t, 1H, -CHO), ~7.3 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.6 (d, 2H, -CH₂-CHO), 1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~200 (-CHO), ~150 (Ar-C), ~130 (Ar-CH), ~126 (Ar-CH), ~50 (-CH₂-), ~34 (Ar-C(CH₃)₃), ~31 (-C(CH₃)₃) |
| IR (neat) | ~2960 (C-H), ~1725 (C=O, aldehyde), ~1610, 1510 (C=C, aromatic) cm⁻¹ |
Note: The ¹H NMR data for the aromatic and tert-butyl protons are estimated based on the spectrum of the closely related 4-tert-butylbenzaldehyde.[7]
Mandatory Visualization
Caption: Experimental workflow for the Swern oxidation.
Safety Precautions
-
The Swern oxidation should be performed in a well-ventilated fume hood as it produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[1]
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is performed at very low temperatures. Use appropriate insulated gloves when handling the dry ice/acetone bath.
-
The reaction can be exothermic, especially during the addition of reagents. Slow, controlled addition is crucial to maintain the low temperature.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Derivatization of 2-(4-tert-Butoxyphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary alcohol 2-(4-tert-Butoxyphenyl)ethan-1-ol. This compound serves as a versatile building block in medicinal chemistry and materials science. The derivatization of its hydroxyl group allows for a wide range of subsequent reactions, enabling the synthesis of diverse molecular architectures. The following protocols detail key transformations: oxidation to an aldehyde, conversion to an alkyl chloride, formation of a tosylate, and esterification to an acetate.
The hydroxyl group of this compound can be transformed into various functional groups, facilitating further molecular elaboration. Key derivatization pathways include oxidation to the corresponding aldehyde, which can then participate in reactions such as reductive amination or Wittig olefination. Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or an alkyl halide, to enable nucleophilic substitution reactions. Esterification provides another route to modify the molecule's properties and reactivity.
Diagram of Derivatization Pathways
Caption: Derivatization pathways of this compound.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound, based on general procedures for primary alcohols and analogous phenethyl alcohol derivatives.
Table 1: Oxidation of this compound
| Oxidation Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | DCM | -78 to RT | 2 - 4 | 85 - 95 |
Table 2: Conversion to Alkyl Halide and Sulfonate Ester
| Reaction Type | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Chlorination | Thionyl chloride (SOCl₂) | DCM | 0 to RT | 2 - 6 | 80 - 90 |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | DCM | 0 to RT | 4 - 12 | 90 - 98 |
Table 3: Esterification of this compound
| Reaction Type | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetylation | Acetyl chloride, Pyridine | DCM | 0 to RT | 1 - 3 | 90 - 99 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
Protocol 1: Swern Oxidation to 2-(4-tert-Butoxyphenyl)acetaldehyde
This protocol describes the mild oxidation of a primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][2][3][4] This method is highly effective for preventing over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.
-
Stir the mixture for an additional 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise over 10 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(4-tert-butoxyphenyl)acetaldehyde.
Protocol 2: Tosylation to 2-(4-tert-Butoxyphenyl)ethyl p-toluenesulfonate
This protocol details the conversion of the primary alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization or flash column chromatography to yield 2-(4-tert-butoxyphenyl)ethyl p-toluenesulfonate.[5]
Protocol 3: Chlorination to 1-(2-Chloroethyl)-4-(tert-butoxy)benzene
This protocol describes the conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution to neutralize the excess SOCl₂ and HCl produced.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography or distillation under reduced pressure to yield 1-(2-chloroethyl)-4-(tert-butoxy)benzene.
Protocol 4: Acetylation to 2-(4-tert-Butoxyphenyl)ethyl acetate
This protocol provides a method for the esterification of the primary alcohol to form an acetate ester using acetyl chloride.[6]
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (0.5 M) containing anhydrous pyridine (1.2 equivalents) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield 2-(4-tert-butoxyphenyl)ethyl acetate.
References
Application Notes and Protocols: The Role of 2-(4-tert-Butoxyphenyl)ethan-1-ol in the Preparation of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-tert-Butoxyphenyl)ethan-1-ol is a versatile synthetic intermediate with significant potential in the development of novel bioactive compounds. Its structural features, including a reactive hydroxyl group and a protected phenol moiety in the form of a tert-butoxy group, make it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds, with a primary focus on its role as a precursor in the synthesis of β-adrenergic receptor antagonists, exemplified by analogues of Metoprolol. Furthermore, this document outlines strategies for the derivatization of this compound to generate libraries of novel compounds for biological screening.
Introduction
The phenylethanolamine scaffold is a cornerstone in the design and synthesis of a wide range of pharmacologically active molecules. This compound, a derivative of this scaffold, offers the strategic advantage of a tert-butoxy protecting group. This group is stable under various reaction conditions but can be readily removed under acidic conditions to liberate the corresponding phenol, allowing for late-stage functionalization. This compound is noted as an intermediate or impurity in the synthesis of the widely used β-blocker, Metoprolol, highlighting its relevance in pharmaceutical development.[1] The protocols detailed herein provide a framework for leveraging the chemical properties of this compound for the synthesis of novel drug candidates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-tert-Butoxyphenethyl alcohol, 2-(4-(tert-Butoxy)phenyl)ethanol |
| CAS Number | 123195-72-2 |
Table 2: Key Reagents for the Synthesis of Metoprolol Analogue from a Phenolic Precursor
| Reagent | Purpose | Typical Molar Excess |
| 4-(2-Methoxyethyl)phenol | Starting Material | 1.0 eq |
| Epichlorohydrin | Alkylating agent to form the epoxide intermediate | 1.0 - 1.5 eq |
| Sodium Hydroxide | Base for deprotonation of the phenol | 1.0 - 1.2 eq |
| Isopropylamine | Nucleophile for opening the epoxide ring | 2.0 - 5.0 eq |
| Organic Solvent (e.g., Toluene, Isopropanol) | Reaction Medium | - |
Experimental Protocols
Protocol 1: Synthesis of a Metoprolol Analogue via an Epoxide Intermediate
This protocol is adapted from established syntheses of Metoprolol and illustrates the general pathway where a substituted phenylethanol derivative is a key precursor.[2][3][4]
Step 1: Synthesis of the Epoxide Intermediate
-
Reaction Setup: To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in a suitable organic solvent such as toluene or isopropanol, add a solution of sodium hydroxide (1.1 eq) in water.
-
Addition of Epichlorohydrin: Stir the mixture vigorously and add epichlorohydrin (1.2 eq) dropwise at a controlled temperature, typically between 25-40°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude epoxide intermediate, which can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of the Metoprolol Analogue
-
Reaction Setup: Dissolve the crude epoxide intermediate from Step 1 in an excess of isopropylamine (3.0 eq). The reaction can be performed with or without a solvent.
-
Heating: Heat the reaction mixture to reflux (typically 80-90°C) for several hours.
-
Reaction Monitoring: Monitor the disappearance of the epoxide by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess isopropylamine under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. The crude product can be purified by crystallization or column chromatography to yield the desired Metoprolol analogue.
Protocol 2: Proposed Derivatization of this compound
This protocol outlines a general strategy for creating a library of novel compounds from this compound.
Step 1: Esterification of the Hydroxyl Group
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Reagents: Add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.2 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.
Step 2: Deprotection of the tert-Butoxy Group
-
Reaction Setup: Dissolve the esterified product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield the deprotected phenolic compound.
Step 3: Further Functionalization of the Phenolic Hydroxyl Group
The resulting phenol can undergo various reactions, such as etherification (e.g., Williamson ether synthesis) or conversion to a triflate for cross-coupling reactions, to introduce further diversity.
Visualizations
Synthesis of Metoprolol Analogue
References
- 1. 2-(4-(tert-Butoxy)phenyl)ethanol | C12H18O2 | CID 11715336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents [patents.google.com]
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group in 2-(4-tert-Butoxyphenyl)ethan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the multi-step synthesis of complex organic molecules, the strategic protection and deprotection of functional groups is a critical consideration. The hydroxyl group in 2-(4-tert-Butoxyphenyl)ethan-1-ol is a primary alcohol that can undergo a variety of reactions, which may be undesirable during transformations at other sites of the molecule. Therefore, the temporary protection of this hydroxyl group is often necessary to ensure the desired chemical outcome. This document provides a detailed overview of common protecting group strategies for this compound, including the use of tert-butyldimethylsilyl (TBDMS) ethers, benzyl (Bn) ethers, and acetate esters.
Selection of Protecting Groups
The choice of a suitable protecting group depends on its stability towards various reaction conditions and the ease of its selective removal. For the primary alcohol in this compound, TBDMS, benzyl, and acetate protecting groups offer a range of stability profiles and deprotection methods.
-
tert-Butyldimethylsilyl (TBDMS) Ether: Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under many non-acidic conditions, and straightforward removal with fluoride-based reagents. The TBDMS group is particularly popular due to its moderate steric bulk, which provides good stability.
-
Benzyl (Bn) Ether: Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. They are typically cleaved by catalytic hydrogenolysis, a mild and highly selective method.
-
Acetate (Ac) Ester: Acetate esters are readily prepared and are stable to acidic and neutral conditions. Deprotection is typically achieved under basic conditions via hydrolysis (saponification).
The following diagram illustrates the general strategy of protecting a hydroxyl group.
Application Notes and Protocols for Catalytic Reactions Involving 2-(4-tert-Butoxyphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical transformations involving 2-(4-tert-Butoxyphenyl)ethan-1-ol. The information is intended to guide researchers in the synthesis of derivatives of this compound, which serves as a valuable intermediate in the preparation of various organic molecules.
Application Note 1: Synthesis of Ether Derivatives from this compound
The hydroxyl group of this compound can be readily converted to an ether linkage through Williamson ether synthesis. This reaction is fundamental in modifying the properties of the parent molecule, for instance, to enhance its stability or to introduce new functional groups for further synthetic transformations. The protocols described below are based on patented industrial processes, highlighting the robustness and scalability of the methodology.
Key Reactions and Products:
The primary application demonstrated is the etherification of the primary alcohol functionality. This can be achieved by deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide or a similar electrophilic species.
| Product Name | Reactants | Base | Solvent | Yield | Reference |
| 1-tert-Butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene | This compound, Cyclopropyl bromide | Sodium Hydride | N,N-Dimethylformamide | 87.9% | [1] |
| tert-Butoxy styroyl methyl ether | This compound, Dimethyl sulfate | Sodium Hydroxide | Toluene | High Conversion | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-tert-Butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene[1]
This protocol details the synthesis of a cyclopropylmethyl ether derivative, a common structural motif in medicinal chemistry.
Materials:
-
This compound (4-tert-butoxyphenethyl alcohol)
-
Sodium Hydride (NaH)
-
Cyclopropyl bromide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a 500 ml four-necked flask, add 40 ml of N,N-dimethylformamide and 5.2 grams of sodium hydride.
-
Under stirring, add a solution of 19.4 g (0.1 mol) of this compound in 60 ml of N,N-dimethylformamide.
-
Heat the mixture to 70°C.
-
Cool the reaction mixture to 30°C.
-
Slowly add a solution of 17.5 g of cyclopropyl bromide in 40 ml of N,N-dimethylformamide.
-
After the addition is complete, raise the temperature to 60°C and continue the reaction for 8 hours.
-
After the reaction is complete, cool the mixture and dilute with water under ice-water cooling.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene.
Expected Yield: 87.9%
Protocol 2: Synthesis of tert-Butoxy Styroyl Methyl Ether[2]
This protocol describes the methylation of the alcohol to form the corresponding methyl ether.
Materials:
-
This compound (p-tert-butoxyphenylethanol)
-
Sodium Hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Toluene
Procedure:
-
In a 1000 ml three-necked flask, add 400 ml of toluene, 194 grams (1.0 mol) of this compound, and 48 grams (1.2 mol) of sodium hydroxide.
-
While maintaining the temperature below 60°C, slowly add 139 grams (1.1 mol) of dimethyl sulfate.
-
After the addition is complete, continue stirring and reacting until all the this compound is converted.
-
Wash the reaction solution with water and separate the organic layer.
-
Concentrate the organic phase to obtain the crude product.
-
Purify the product by rectification.
Visualizations
Experimental Workflow for Ether Synthesis
Caption: Workflow for the synthesis of ether derivatives.
Potential Catalytic Oxidation Pathway
While specific catalytic oxidation protocols for this compound were not prominently found in the searched literature, a general pathway for the catalytic oxidation of primary alcohols to aldehydes and carboxylic acids is presented below as a representative example of a potential catalytic transformation.
Caption: Potential pathway for catalytic oxidation.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(4-tert-Butoxyphenyl)ethan-1-ol and its derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. Their structural motif is found in compounds targeting a range of therapeutic areas. The presence of the tert-butyl group can enhance lipophilicity and metabolic stability, making these derivatives attractive for drug design. The development of a robust and scalable synthetic process is crucial for the efficient production of these intermediates to support drug discovery and development programs.
This document provides detailed protocols for a two-step, scale-up synthesis of this compound, commencing from the readily available starting material, 4-tert-butylphenol. The described methodology is designed to be efficient, cost-effective, and amenable to large-scale production.
Overall Synthetic Scheme
The synthesis of this compound is achieved via a two-step process:
-
Step 1: Williamson Ether Synthesis - Reaction of 4-tert-butylphenol with 2-bromoethanol to form 2-(4-tert-butylphenoxy)ethanol.
-
Step 2: Friedel-Crafts Acylation (Conceptual Alternative Route Starting from tert-Butylbenzene) - While the primary protocol focuses on the Williamson ether synthesis, an alternative conceptual pathway for a related derivative involves the Friedel-Crafts acylation of tert-butylbenzene to produce 4'-tert-butylacetophenone, a key precursor to other derivatives.
This document will focus on the detailed protocol for the Williamson Ether Synthesis route.
Experimental Protocols
Step 1: Synthesis of 2-(4-tert-butylphenoxy)ethanol
This protocol details the synthesis of 2-(4-tert-butylphenoxy)ethanol via a Williamson ether synthesis, a reliable and scalable method for the formation of ethers.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-tert-Butylphenol | 150.22 | 150.2 g | 1.0 | |
| 2-Bromoethanol | 124.96 | 149.9 g | 1.2 | |
| Sodium Hydroxide (NaOH) | 40.00 | 48.0 g | 1.2 | |
| Toluene | - | 1.5 L | - | Solvent |
| Water | 18.02 | As needed | - | For workup |
| Brine (sat. NaCl) | - | As needed | - | For workup |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with 4-tert-butylphenol (150.2 g, 1.0 mol), sodium hydroxide (48.0 g, 1.2 mol), and toluene (1.5 L).
-
Heating and Phenoxide Formation: Heat the mixture to 80 °C with vigorous stirring. Stir for 1 hour to ensure the complete formation of the sodium phenoxide salt.
-
Addition of 2-Bromoethanol: Add 2-bromoethanol (149.9 g, 1.2 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature at 80-90 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water (1 L) and stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation to afford 2-(4-tert-butylphenoxy)ethanol as a colorless oil.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 175 g (90%) |
| Purity (by GC) | >98% |
| Boiling Point | 135-138 °C at 10 mmHg |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the scale-up synthesis of 2-(4-tert-butylphenoxy)ethanol.
Caption: Workflow for the synthesis of 2-(4-tert-butylphenoxy)ethanol.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression from starting materials to the final product.
Caption: Logical flow of the 2-(4-tert-butylphenoxy)ethanol synthesis.
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Grignard Reaction of 4-tert-Butoxyphenylmagnesium Halide with Ethylene Oxide
Problem 1: Low yield of the desired product and formation of significant byproducts.
Possible Causes and Solutions:
-
Formation of Halohydrin Byproducts: A common side reaction is the formation of ethylene halohydrins (e.g., ethylene bromohydrin). This can occur, especially with bulky Grignard reagents.
-
Solution: Ensure slow, controlled addition of ethylene oxide to the Grignard reagent at a low temperature (e.g., 0-5 °C) to minimize this side reaction. Using a less sterically hindered Grignard reagent, if the synthesis allows, can also mitigate this issue.
-
-
Wurtz-type Coupling: The Grignard reagent can react with the starting aryl halide, leading to the formation of a biaryl byproduct.
-
Solution: Use a slight excess of magnesium and ensure the reaction is initiated properly before adding the bulk of the aryl halide. A well-initiated reaction will have a noticeable exotherm and a change in the appearance of the magnesium turnings.
-
-
Reaction with Residual Water: Grignard reagents are highly sensitive to moisture.
-
Solution: All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried). All solvents and reagents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: The Grignard reaction fails to initiate.
Possible Causes and Solutions:
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.
-
Solution: Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator.
-
-
Presence of Moisture: As mentioned above, water will quench the Grignard reagent as it forms.
-
Solution: Ensure all components of the reaction are scrupulously dry.
-
Route 2: Friedel-Crafts Acylation of tert-Butoxybenzene followed by Reduction
Problem 1: Low yield of 4-tert-butoxyacetophenone in the Friedel-Crafts acylation step.
Possible Causes and Solutions:
-
Deactivation of the Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture.
-
Solution: Use freshly opened or properly stored anhydrous aluminum chloride. Perform the reaction under an inert atmosphere.
-
-
Substrate Purity: Impurities in the tert-butoxybenzene can interfere with the reaction.
-
Solution: Purify the tert-butoxybenzene by distillation before use.
-
Problem 2: Cleavage of the tert-butoxy group during the reaction or workup.
Possible Causes and Solutions:
-
Harsh Acidic Conditions: The tert-butoxy group is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures, leading to the formation of 4-hydroxyphenylethanol.
-
Solution: Use milder Lewis acids if possible. During the workup, use a chilled, dilute acid and avoid prolonged exposure to acidic conditions. Neutralize the reaction mixture promptly after quenching.
-
Problem 3: Incomplete reduction of the ketone to the alcohol.
Possible Causes and Solutions:
-
Insufficient Reducing Agent: Not enough reducing agent (e.g., NaBH₄ or LiAlH₄) was used to fully convert the ketone.
-
Solution: Use a molar excess of the reducing agent. Monitor the reaction by TLC to ensure the disappearance of the starting ketone.
-
-
Decomposition of the Reducing Agent: Lithium aluminum hydride (LiAlH₄) reacts violently with protic solvents like water and alcohols.
-
Solution: If using LiAlH₄, ensure the reaction is carried out in a dry, aprotic solvent like THF or diethyl ether. For NaBH₄, the reaction can be performed in alcoholic solvents.
-
Route 3: Reduction of 4-tert-Butoxyphenylacetic Acid or its Ester
Problem 1: Incomplete reduction of the carboxylic acid or ester.
Possible Causes and Solutions:
-
Insufficient Reducing Agent: Similar to the ketone reduction, an inadequate amount of LiAlH₄ will lead to incomplete conversion.
-
Solution: Use a sufficient excess of LiAlH₄. Carboxylic acid reductions typically require more reducing agent than ester reductions due to the initial acid-base reaction.
-
-
Precipitation of Aluminum Salts: During the workup of a LiAlH₄ reduction, the formation of gelatinous aluminum salts can trap the product, leading to lower isolated yields.
-
Solution: Follow a standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to produce a granular precipitate that is easier to filter.
-
Problem 2: Formation of an aldehyde intermediate.
Possible Causes and Solutions:
-
Use of a Milder Reducing Agent: While LiAlH₄ will fully reduce the carboxylic acid or ester to the alcohol, milder or sterically hindered reducing agents might stop at the aldehyde stage.
-
Solution: Ensure the use of a sufficiently powerful reducing agent like LiAlH₄ for the complete reduction to the alcohol.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when using the Grignard route with ethylene oxide?
A1: The most frequently observed side product is the corresponding halohydrin, such as 2-bromoethanol if a bromide-based Grignard reagent is used. This arises from the Lewis acidic magnesium halide opening the epoxide ring.
Q2: Can I use a protic solvent for the Grignard reaction?
A2: No, Grignard reagents are strong bases and will be quenched by protic solvents such as water or alcohols. The reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).
Q3: My Friedel-Crafts acylation reaction turned dark. Is this normal?
A3: A color change to a dark or reddish-brown is common during Friedel-Crafts acylations as the acylium ion-Lewis acid complex forms. However, charring or the formation of a black tar may indicate decomposition due to excessive heat or impurities.
Q4: Is the tert-butoxy group stable to the conditions of a LiAlH₄ reduction?
A4: Generally, the tert-butoxy group is stable under the basic conditions of a LiAlH₄ reduction. However, care must be taken during the acidic workup, as prolonged exposure to strong acid can cause cleavage to the corresponding phenol.
Q5: How can I purify the final product, this compound, from the byproducts?
A5: Column chromatography on silica gel is a common and effective method for purifying the desired alcohol from most of the potential side products mentioned. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective. Distillation under reduced pressure can also be used if the boiling points of the product and impurities are sufficiently different.
Data Presentation
The following table summarizes potential side products for different synthetic routes. Quantitative data on the yields of these byproducts are often not reported in the literature and can vary significantly based on reaction conditions.
| Synthetic Route | Starting Materials | Potential Side Product(s) | Typical Yield of Side Product |
| Grignard Reaction | 4-tert-Butoxyphenyl Halide, Mg, Ethylene Oxide | p-n-Butoxyphenethyl bromide, p-Hydroxyphenethyl bromide, Biaryl compounds | Variable, can be significant if conditions are not optimized |
| Friedel-Crafts Acylation & Reduction | tert-Butoxybenzene, Acetyl Chloride, AlCl₃, then NaBH₄/LiAlH₄ | 4-Hydroxyacetophenone (from ether cleavage), Unreacted 4-tert-butoxyacetophenone | Low to moderate, dependent on the acidity and temperature of the workup |
| Reduction of Carboxylic Acid/Ester | 4-tert-Butoxyphenylacetic Acid or Ester, LiAlH₄ | 4-tert-Butoxyphenylacetaldehyde (incomplete reduction), 4-Hydroxyphenylethanol (ether cleavage during workup) | Generally low if a sufficient excess of LiAlH₄ is used and workup is controlled |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of 4-tert-butoxyphenyl bromide (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Ethylene Oxide: The Grignard solution is cooled to 0 °C. A solution of ethylene oxide (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis via Friedel-Crafts Acylation and Reduction
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Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise. Then, add a solution of tert-butoxybenzene (1.0 eq) in dry dichloromethane dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
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Workup: The reaction mixture is poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated to yield crude 4-tert-butoxyacetophenone.
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Reduction: The crude ketone is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added in portions. The reaction is stirred for 2 hours at room temperature.
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Workup and Purification: The solvent is removed under reduced pressure. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude alcohol is purified by column chromatography.
Mandatory Visualization
Optimizing reaction conditions for 2-(4-tert-Butoxyphenyl)ethan-1-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for this compound are:
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Grignard Reaction: This involves the reaction of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, with ethylene oxide. This is a common and effective method for forming the carbon-carbon bond and introducing the hydroxyethyl group.
-
Reduction of a Carbonyl Compound: This route involves the reduction of a suitable precursor such as 4-tert-butoxyphenylacetic acid or its corresponding ester using a reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the critical parameters to control during the Grignard synthesis?
A2: The success of the Grignard reaction is highly dependent on several factors:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[1]
-
Magnesium Activation: The surface of the magnesium turnings can have a passivating layer of magnesium oxide. Activation, for instance with a small crystal of iodine or 1,2-dibromoethane, is often necessary to initiate the reaction.
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Temperature Control: The formation of the Grignard reagent is exothermic.[2] The subsequent reaction with ethylene oxide should also be temperature-controlled, typically starting at low temperatures (e.g., 0 °C), to manage the reaction rate and minimize side reactions.
Q3: What is the major potential byproduct in the Grignard synthesis with ethylene oxide?
A3: A significant byproduct that can form is ethylene bromohydrin. This occurs when the magnesium bromide salt present in the Grignard reagent solution reacts with ethylene oxide.[3] Maintaining a low concentration of free magnesium bromide and controlling the reaction temperature can help minimize the formation of this byproduct.
Q4: Which reducing agent is recommended for the synthesis from 4-tert-butoxyphenylacetic acid?
A4: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols and is the preferred reagent for this transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[4][5][6] A suitable eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to separate the desired product from any unreacted starting materials and byproducts. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.[4]
Troubleshooting Guides
Grignard Reaction Route
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Grignard reaction does not initiate. | 1. Presence of moisture in glassware or solvent. 2. Passivated magnesium surface (oxide layer). 3. Impure starting materials (e.g., wet 4-bromo-tert-butylbenzene). | 1. Flame-dry all glassware under vacuum or oven-dry at >120 °C overnight. Use freshly opened or distilled anhydrous solvents. 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a glass rod under an inert atmosphere. 3. Ensure the purity of the starting halide. |
| Low yield of the desired alcohol. | 1. Incomplete formation of the Grignard reagent. 2. Side reaction forming ethylene bromohydrin.[3] 3. Wurtz-type coupling of the Grignard reagent with the starting halide. 4. Loss of ethylene oxide (it is a gas at room temperature). | 1. Ensure the Grignard reagent has fully formed before adding ethylene oxide. The disappearance of most of the magnesium and a color change to a cloudy gray or brown solution are indicators. 2. Add the Grignard reagent to a cooled solution of ethylene oxide in an anhydrous solvent. Maintain a low reaction temperature (0 °C to 5 °C) during the addition. 3. Add the alkyl halide slowly to the magnesium suspension to maintain a low local concentration of the halide. 4. Use a sealed reaction setup and ensure ethylene oxide is bubbled through the solution or added as a condensed liquid at low temperature. |
| Presence of a significant amount of biphenyl byproduct. | Dimerization of the Grignard reagent, which can be promoted by impurities or localized high temperatures. | Use purified reagents and maintain good temperature control throughout the reaction. |
| Difficult purification. | Presence of closely eluting impurities. | Optimize the eluent system for column chromatography based on TLC analysis. A gradient elution might be necessary. Consider a second purification step like recrystallization if the product is a solid at room temperature. |
Reduction Route
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reduction of the carboxylic acid. | 1. Insufficient amount of LiAlH₄. 2. Deactivation of LiAlH₄ by moisture. | 1. Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction. 2. Ensure all glassware is dry and use anhydrous solvents. Add the carboxylic acid solution slowly to the LiAlH₄ suspension. |
| Low yield after work-up. | 1. Formation of insoluble aluminum salts that trap the product. 2. Hydrolysis of the product during acidic work-up. | 1. Follow a careful work-up procedure (e.g., Fieser work-up: sequential addition of water, then NaOH solution, then more water) to precipitate the aluminum salts as a filterable solid. 2. Use a saturated aqueous solution of ammonium chloride for quenching instead of a strong acid if the product is acid-sensitive. |
| Presence of unreacted starting material. | The reaction did not go to completion. | Increase the reaction time or perform the reaction at a slightly elevated temperature (e.g., refluxing THF). |
Experimental Protocols
Synthesis via Grignard Reaction
1. Preparation of 4-tert-butylphenylmagnesium bromide:
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All glassware must be oven-dried and assembled hot under a nitrogen or argon atmosphere.
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In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine.
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In the dropping funnel, place a solution of 4-bromo-tert-butylbenzene (1.0 equivalent) in anhydrous diethyl ether or THF.
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Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it doesn't, gentle heating may be required.
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Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
2. Reaction with Ethylene Oxide:
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Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of ethylene oxide (1.1 equivalents) in anhydrous diethyl ether or THF, also cooled to 0 °C.
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Slowly add the ethylene oxide solution to the Grignard reagent via a cannula or dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Work-up and Purification:
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Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4]
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Synthesis via Reduction of 4-tert-butoxyphenylacetic acid
1. Reduction Reaction:
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve 4-tert-butoxyphenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel at a rate that maintains the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.
2. Work-up and Purification:
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Cool the reaction mixture to 0 °C.
-
Carefully and slowly add water (x mL, where x is the grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). This should produce a granular precipitate.
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Stir the mixture vigorously for 30 minutes.
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Filter the solid and wash it thoroughly with THF or diethyl ether.
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Combine the filtrate and washes, and concentrate under reduced pressure.
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Purify the resulting crude alcohol by flash column chromatography as described above.
Visualizations
References
Technical Support Center: Purification of 2-(4-tert-Butoxyphenyl)ethan-1-ol and its Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(4-tert-Butoxyphenyl)ethan-1-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include starting materials from the synthesis, such as p-tert-butoxyphenethyl halides, and byproducts from side reactions. Depending on the synthetic route, these could include unreacted Grignard reagents or ethylene oxide.[1] Additionally, oxidation or degradation products may be present. In reactions where this compound is an intermediate, for instance in the synthesis of Fexofenadine, impurities could include related isomers or ketone byproducts.[2][3][4]
Q2: What are the recommended initial steps for purifying crude this compound?
A2: The initial purification strategy depends on the physical state and purity of the crude product. If it is a solid, recrystallization is often a good starting point. For oily or liquid products, column chromatography is a versatile technique. A simple aqueous work-up to remove water-soluble impurities and salts is recommended before proceeding to chromatographic or crystallization methods.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is commonly assessed using High-Performance Liquid Chromatography (HPLC), which can provide quantitative results.[2][4][5] Thin-Layer Chromatography (TLC) is a quicker, qualitative method to monitor the progress of a reaction and purification. Other techniques include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
Q4: this compound is described as a liquid or a low-melting solid. How does this affect the choice of purification method?
A4: The physical state is a critical factor. For a low-melting solid, recrystallization might be challenging due to "oiling out." In such cases, a mixed-solvent recrystallization or cooling the solution very slowly may help.[6] If the compound is a liquid at room temperature, distillation under reduced pressure (vacuum distillation) or column chromatography are the preferred methods.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with smaller volumes of solvent. |
| Inappropriate recrystallization solvent | Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Perform small-scale solvent screening tests. |
| Co-precipitation with impurities | If impurities are structurally similar, they may co-precipitate. Consider using a different purification technique like column chromatography. |
| Product adhering to glassware | Rinse all glassware thoroughly with the purification solvent to recover any residual product. |
| Decomposition on silica gel (Chromatography) | If the compound is sensitive to acid, consider using neutral or basic alumina for chromatography, or treat the silica gel with a base like triethylamine. |
Problem 2: Product is still impure after a single purification step
| Potential Cause | Troubleshooting Step |
| Incomplete separation of impurities | A single purification step may not be sufficient. Consider sequential purification methods, such as column chromatography followed by recrystallization. |
| Overloading the chromatography column | Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight). |
| Incorrect solvent system for chromatography | Optimize the mobile phase using TLC to achieve good separation between the product and impurities (aim for a product Rf value of 0.2-0.4). |
| "Oiling out" during recrystallization | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly with vigorous stirring. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol that may need optimization.
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures with water) to find a suitable system where the compound is soluble when hot and insoluble when cold.[6][7]
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Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
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Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
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Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Add the mobile phase continuously to the top of the column and collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Value | Source/Method |
| Purity (Commercial Sample) | ≥90% | HPLC[5] |
| Purity (Commercial Sample) | 96% | Not Specified |
| Purity after Distillation (p-tert-butoxyphenethyl alcohol) | 99.8% | Gas Chromatography[1] |
| Purity of Fexofenadine after Recrystallization | >99.5% | HPLC[4] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. EP0307106A1 - P- or m-tert butoxyphenethyl alcohol and process for preparing the same - Google Patents [patents.google.com]
- 2. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]
- 3. WO2007007347A1 - Industrial process of fexofenadine hydrochloride with controlled side products - Google Patents [patents.google.com]
- 4. WO2007049303A2 - An improved process for the preparation of highly pure fexofenadine - Google Patents [patents.google.com]
- 5. clearsynth.com [clearsynth.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
Byproduct formation and removal in 2-(4-tert-Butoxyphenyl)ethan-1-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-tert-Butoxyphenyl)ethan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
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Grignard Reaction: This involves the reaction of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, with ethylene oxide. This is a widely used method for forming carbon-carbon bonds.
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Reduction of a Carbonyl Compound: This route involves the reduction of a corresponding carboxylic acid or ester, such as 4-tert-butoxyphenylacetic acid or its ethyl ester, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What is the major byproduct in the Grignard synthesis of this compound?
A2: The most significant byproduct in the Grignard synthesis is the homo-coupling product, 4,4'-di-tert-butylbiphenyl. This is formed through a Wurtz-type coupling reaction where the Grignard reagent reacts with the starting halide (1-bromo-4-tert-butylbenzene).
Q3: Can Sodium Borohydride (NaBH₄) be used to reduce 4-tert-butoxyphenylacetic acid or its esters?
A3: No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids or esters to alcohols. Lithium aluminum hydride (LiAlH₄) is the preferred reagent for this transformation.[1]
Q4: What are the potential byproducts when using LiAlH₄ for the reduction?
A4: Potential byproducts in an LiAlH₄ reduction include:
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Unreacted Starting Material: If the reaction is incomplete.
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Aldehyde Intermediate: If the reduction is not carried to completion, the intermediate aldehyde, 2-(4-tert-butoxyphenyl)acetaldehyde, may be present.
Q5: How can I remove the 4,4'-di-tert-butylbiphenyl byproduct?
A5: 4,4'-di-tert-butylbiphenyl can be removed from the desired product, this compound, using purification techniques such as:
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Column Chromatography: Utilizing a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), the less polar biphenyl byproduct can be separated from the more polar alcohol product.
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Recrystallization: A suitable solvent system can be used to selectively crystallize the desired product, leaving the byproduct in the mother liquor. The choice of solvent will depend on the relative solubilities of the product and byproduct.
Troubleshooting Guides
Grignard Reaction Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of this compound | Presence of moisture in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. |
| Inactive magnesium turnings. | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if necessary. | |
| Incomplete formation of the Grignard reagent. | Ensure the reaction to form the Grignard reagent has initiated (observe bubbling and/or a color change) before adding the ethylene oxide. | |
| High percentage of 4,4'-di-tert-butylbiphenyl byproduct | High local concentration of the alkyl halide during Grignard formation. | Add the 1-bromo-4-tert-butylbenzene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide. |
| Elevated reaction temperature. | Control the reaction temperature, using an ice bath if necessary, as the Grignard formation is exothermic. | |
| Presence of a significant amount of unreacted 1-bromo-4-tert-butylbenzene | Incomplete reaction. | Ensure a slight excess of magnesium is used. Allow for sufficient reaction time for the Grignard reagent to form and then react with the ethylene oxide. |
Reduction Route (using LiAlH₄)
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reduction (presence of starting material or aldehyde intermediate) | Insufficient LiAlH₄. | Use a sufficient excess of LiAlH₄ to ensure complete reduction of the carbonyl group. |
| Short reaction time. | Allow the reaction to proceed for an adequate amount of time, monitoring by TLC until the starting material is consumed. | |
| Violent or uncontrollable reaction during workup | Rapid addition of water or acid to quench excess LiAlH₄. | Quench the reaction by slowly and carefully adding a quenching agent (e.g., ethyl acetate) dropwise at a low temperature (e.g., 0 °C) before the addition of water and acid. |
| Formation of a gelatinous aluminum salt precipitate that is difficult to filter | Improper workup procedure. | Follow a standard Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) to produce a granular, easily filterable aluminum salt precipitate. |
Experimental Protocols
Grignard Synthesis of this compound
Materials:
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Magnesium turnings
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1-bromo-4-tert-butylbenzene
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Anhydrous diethyl ether or THF
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Ethylene oxide (gas or a solution in a dry solvent)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 1-bromo-4-tert-butylbenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.
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Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in dry ether dropwise, maintaining the temperature below 10 °C.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
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Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired product from the 4,4'-di-tert-butylbiphenyl byproduct.
Reduction of Ethyl 4-tert-butoxyphenylacetate with LiAlH₄
Materials:
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Ethyl 4-tert-butoxyphenylacetate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or THF
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Ethyl acetate (for quenching)
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Water
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15% aqueous sodium hydroxide solution
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Anhydrous sodium sulfate
Procedure:
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Reduction: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether. Cool the suspension in an ice bath. Add a solution of ethyl 4-tert-butoxyphenylacetate in anhydrous diethyl ether dropwise from the dropping funnel.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Workup (Fieser Method): Cool the reaction mixture to 0 °C. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:
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'x' mL of water
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'x' mL of 15% aqueous NaOH
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'3x' mL of water Stir the resulting mixture until a white, granular precipitate forms.
-
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Extraction and Purification: Filter the mixture and wash the solid with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Grignard Reaction | LiAlH₄ Reduction |
| Starting Materials | 1-bromo-4-tert-butylbenzene, Magnesium, Ethylene oxide | Ethyl 4-tert-butoxyphenylacetate, LiAlH₄ |
| Key Byproducts | 4,4'-di-tert-butylbiphenyl | Unreacted starting material, Aldehyde intermediate |
| Reagent Sensitivity | Highly sensitive to moisture and air | Highly sensitive to moisture and protic solvents |
| Workup Complexity | Moderately complex (aqueous quench and extraction) | Can be complex due to aluminum salt precipitation (Fieser workup recommended) |
| Typical Yields | 60-80% (highly dependent on conditions) | 80-95% |
| Purification Method | Column chromatography or recrystallization to remove non-polar byproduct | Recrystallization or column chromatography to remove unreacted starting material |
Visualizations
Caption: Grignard reaction pathway for the synthesis of this compound.
Caption: LiAlH₄ reduction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability of 2-(4-tert-Butoxyphenyl)ethan-1-ol under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-tert-Butoxyphenyl)ethan-1-ol under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains a primary alcohol and a tert-butoxy-substituted phenyl ether, the following degradation pathways are anticipated under stress conditions:
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Acidic Conditions: Acid-catalyzed dehydration of the primary alcohol is a likely pathway, leading to the formation of a corresponding styrene derivative. Cleavage of the tert-butyl ether linkage is also possible under strong acidic conditions and elevated temperatures, yielding 4-(2-hydroxyethyl)phenol and tert-butanol.
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Basic Conditions: The molecule is expected to be relatively stable under mild basic conditions. However, under harsh basic conditions and high temperatures, some degradation may occur, although specific pathways are not well-documented for this structure.
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Oxidative Conditions: The primary alcohol is susceptible to oxidation. Mild oxidation would likely yield the corresponding aldehyde, 2-(4-tert-butoxyphenyl)acetaldehyde. Stronger oxidation can lead to the formation of the carboxylic acid, 2-(4-tert-butoxyphenyl)acetic acid.[1][2][3]
-
Thermal Conditions: Thermal stress may induce dehydration of the alcohol or cleavage of the ether linkage, particularly at elevated temperatures. Aromatic ethers can undergo thermal degradation, though this typically requires high temperatures.[4][5][6]
-
Photolytic Conditions: Exposure to UV light may lead to photochemical reactions. Phenyl ethers and alcohols can undergo photolytic degradation, potentially leading to cleavage of the ether bond or reactions involving the aromatic ring.[7]
Q2: How can I monitor the degradation of this compound during my experiments?
A2: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[8] An appropriate reversed-phase column and a suitable mobile phase gradient can separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Q3: What are typical conditions for a forced degradation study of this compound?
A3: Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9] Typical conditions are outlined in the table below. The extent of degradation should generally be targeted in the range of 5-20%.[9]
Troubleshooting Guides
Issue 1: Unexpected peak observed during HPLC analysis after reaction under acidic conditions.
-
Possible Cause: Acid-catalyzed dehydration of the primary alcohol.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the unexpected peak. The mass should correspond to the dehydrated product, 2-(4-tert-butoxyphenyl)ethene.
-
Optimize Reaction Conditions: If dehydration is undesirable, consider using a lower reaction temperature or a less concentrated acid.
-
Modify Work-up: Neutralize the reaction mixture promptly upon completion to prevent further degradation.
-
Issue 2: Loss of starting material and appearance of multiple new peaks after exposure to an oxidizing agent.
-
Possible Cause: Oxidation of the primary alcohol to the aldehyde and potentially the carboxylic acid.
-
Troubleshooting Steps:
-
Identify Products: Use LC-MS to identify the masses of the new peaks, which should correspond to the aldehyde and carboxylic acid derivatives.
-
Control Oxidation: If only the aldehyde is desired, use a milder oxidizing agent (e.g., PCC) and monitor the reaction closely. To obtain the carboxylic acid, a stronger oxidant (e.g., KMnO4) and longer reaction times may be necessary.[2][3]
-
Purification: Employ chromatographic techniques to separate the desired product from the starting material and other oxidation products.
-
Issue 3: The compound appears to be degrading upon storage in solution.
-
Possible Cause: The solvent may be contributing to degradation (e.g., acidic or basic impurities), or the compound may be sensitive to light.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, neutral solvents for storage.
-
Photostability: Store the solution in an amber vial or protect it from light to prevent photolytic degradation.
-
Temperature: Store solutions at a lower temperature (e.g., refrigerated or frozen) to slow down potential degradation reactions.
-
Data Presentation
Table 1: Summary of Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Time | Predicted Degradation Products | Expected Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 h | 2-(4-tert-butoxyphenyl)ethene, 4-(2-hydroxyethyl)phenol | 10 - 20% |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | Likely stable, minimal degradation expected | < 5% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | 2-(4-tert-butoxyphenyl)acetaldehyde, 2-(4-tert-butoxyphenyl)acetic acid | 15 - 25% |
| Thermal | Solid State | 105 °C | 48 h | Dehydration and ether cleavage products | 5 - 15% |
| Photolytic | UV light (254 nm) | Room Temp | 24 h | Complex mixture of degradation products | Variable |
Note: The expected degradation percentages are illustrative and based on typical outcomes of forced degradation studies. Actual results may vary.
Experimental Protocols
Protocol 1: Acidic Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Stress Condition: Heat the solution in a sealed vial at 60 °C for 24 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature, protected from light, for 24 hours.
-
Sample Analysis: At designated time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Mandatory Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. scilit.com [scilit.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
Improving yield and purity in 2-(4-tert-Butoxyphenyl)ethan-1-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in the synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Grignard Reaction with Ethylene Oxide
This is a common and effective method for the synthesis of this compound. The primary reaction involves the formation of a Grignard reagent from a p-tert-butoxyphenyl halide, which then reacts with ethylene oxide.[1]
Issue 1: Low or No Yield of the Grignard Reagent
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Question: My Grignard reaction is not initiating, or the yield of the Grignard reagent is very low. What are the possible causes and solutions?
-
Answer:
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[2]
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Activate the magnesium by crushing the turnings in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Improper Halide: While chlorides can be used, bromides are generally more reactive for Grignard reagent formation.[1]
-
Slow Initiation: Sometimes the reaction is slow to start. Gentle warming of the flask may be necessary to initiate the reaction. Once initiated, the reaction is typically exothermic.[2]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize them?
-
Answer:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting halide, leading to the formation of a biphenyl derivative. This can be minimized by the slow, dropwise addition of the halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Ethylene Halohydrin Formation: Reaction of the Grignard reagent with magnesium halides (present in equilibrium) and ethylene oxide can lead to the formation of ethylene halohydrins.[3] Ensuring the Grignard reagent is fully formed before the addition of ethylene oxide can help minimize this.
-
Ring-Opening Isomerization: In the presence of magnesium bromide, ethylene oxide can isomerize to acetaldehyde, which can then react with the Grignard reagent to form a secondary alcohol impurity.
-
Method 2: Reduction of a 4-tert-Butoxyphenylacetic Acid Derivative
This method involves the reduction of a carboxylic acid or an ester, such as ethyl 4-tert-butoxyphenylacetate, to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[4][5]
Issue 1: Incomplete Reduction
-
Question: My reaction is not going to completion, and I am isolating unreacted starting material. What should I do?
-
Answer:
-
Insufficient Reducing Agent: Ensure that a sufficient excess of the reducing agent (e.g., LiAlH₄) is used. Carboxylic acids require more equivalents of hydride than esters.
-
Reagent Quality: LiAlH₄ is highly reactive and can decompose upon exposure to moisture. Use fresh, high-quality reagent.
-
Reaction Time and Temperature: The reduction of esters and carboxylic acids may require elevated temperatures (e.g., refluxing in THF) and longer reaction times to go to completion.
-
Issue 2: Cleavage of the tert-Butoxy Group
-
Question: I am observing the formation of 4-hydroxyphenylethanol, indicating the loss of the tert-butyl group. How can I prevent this?
-
Answer:
-
Acidic Workup: The tert-butoxy group is sensitive to acidic conditions and can be cleaved to form isobutylene and a phenol.[6] During the workup of the LiAlH₄ reaction, avoid using strong acids. A careful quench with ethyl acetate followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) is recommended to avoid acidic conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing this compound with high yield and purity?
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A1: The Grignard reaction of a p-tert-butoxyphenyl halide with ethylene oxide has been reported to produce high yields (around 85-91%) and high purity (up to 99.5%).[1] This method is generally reliable if performed under strict anhydrous conditions.
-
-
Q2: How can I effectively purify the crude this compound?
-
A2: The primary methods for purification are distillation under reduced pressure and column chromatography.[1][7]
-
Distillation: This is effective for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.[1]
-
Column Chromatography: For removing impurities with similar boiling points, column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient is a suitable method.[8]
-
-
-
Q3: Is the tert-butoxy group stable during the synthesis?
-
A3: The tert-butoxy group is generally stable under the basic and nucleophilic conditions of the Grignard reaction and LiAlH₄ reduction. However, it is labile in acidic conditions.[9] Therefore, care must be taken during the workup and any subsequent purification steps to avoid exposure to strong acids.
-
-
Q4: What are the key safety precautions for these synthesis methods?
-
A4:
-
Grignard Reaction: Diethyl ether and THF are highly flammable. Grignard reagents can ignite spontaneously in air, especially if concentrated. The reaction should be conducted in a fume hood under an inert atmosphere.
-
LiAlH₄ Reduction: Lithium aluminum hydride reacts violently with water and protic solvents to produce hydrogen gas, which is highly flammable.[5] All additions and the workup must be done carefully and with appropriate cooling.
-
-
Quantitative Data Presentation
| Parameter | Grignard Reaction with Ethylene Oxide[1] | Reduction of Ester with LiAlH₄ (Typical) |
| Starting Material | p-tert-Butoxychlorobenzene | Ethyl 4-tert-butoxyphenylacetate |
| Key Reagents | Magnesium, Ethylene Oxide | Lithium Aluminum Hydride |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Reaction Temperature | 20-30°C | 25°C to reflux |
| Reaction Time | ~3 hours | 2-12 hours |
| Reported Yield | 85.3% | 80-95% |
| Reported Purity | 99.5% (by GC) | >95% (after purification) |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction[1]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous toluene to cover the magnesium. A solution of p-tert-butoxychlorobenzene (1.0 equivalent) in anhydrous toluene is placed in the dropping funnel. Add a small portion of the halide solution to the magnesium. If the reaction does not start, add a crystal of iodine and warm gently. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 20-30°C. Introduce ethylene oxide (1.1 equivalents) into the reaction mixture over 1 hour, maintaining the temperature between 20-30°C. After the addition, continue stirring for an additional 2 hours at the same temperature.
-
Workup: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride. Add toluene to dissolve the organic product. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by distillation under reduced pressure to obtain this compound.
Protocol 2: Synthesis via Reduction of an Ester (General Procedure)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Reduction: Cool the LiAlH₄ suspension in an ice bath. Add a solution of ethyl 4-tert-butoxyphenylacetate (1.0 equivalent) in anhydrous THF dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. Then, slowly add a saturated aqueous solution of sodium sulfate dropwise until a granular precipitate forms.
-
Purification: Filter the mixture and wash the solid with THF. Combine the organic filtrates and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. EP0307106A1 - P- or m-tert butoxyphenethyl alcohol and process for preparing the same - Google Patents [patents.google.com]
- 2. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 8. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Troubleshooting guide for reactions involving 2-(4-tert-Butoxyphenyl)ethan-1-ol
Welcome to the technical support guide for 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No: 123195-72-2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in reactions involving this compound.
General FAQs
Q1: What are the key physical and chemical properties of this compound?
This compound is a derivative of phenethyl alcohol. The presence of the tert-butoxy group makes it a useful intermediate, as this group can serve as an acid-labile protecting group for a phenol functionality.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂[1][2] |
| Molecular Weight | 194.27 g/mol [1][2] |
| CAS Number | 123195-72-2[1][2] |
| Appearance | Varies; may be an oil or low-melting solid. |
| Solubility | Generally soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |
| Storage | For long-term storage, it is recommended to store at refrigerator temperatures (2-8°C).[2] |
Q2: What are the primary safety concerns when handling this compound?
While specific GHS hazard statements for this exact compound are not universally compiled, related structures and general laboratory chemical safety demand caution. Always handle the compound in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3][4][5] Avoid inhalation of vapors and contact with skin and eyes.[5] Refer to the specific Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.
Troubleshooting Guide: Common Reactions
A systematic approach is crucial when a reaction fails to proceed as expected. The following workflow provides a general troubleshooting strategy before delving into specific reaction issues.
Caption: General troubleshooting workflow for unexpected reaction outcomes.
Oxidation to 2-(4-tert-Butoxyphenyl)acetaldehyde
The primary alcohol of this compound can be oxidized to the corresponding aldehyde.
Q: My oxidation reaction has a low yield of the desired aldehyde. What are the common causes?
A: Low yields in the oxidation of primary alcohols can stem from several factors:
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Over-oxidation: Milder oxidizing agents are required to stop at the aldehyde stage. Strong oxidants (e.g., KMnO₄, Jones reagent) will likely oxidize the alcohol to the carboxylic acid.
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Reagent Decomposition: Some oxidizing agents, like Dess-Martin Periodinane (DMP), can be sensitive to moisture. Ensure you are using fresh, properly stored reagents and anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or slightly increasing the temperature.
| Oxidizing Agent | Typical Conditions | Common Issues |
| PCC (Pyridinium chlorochromate) | DCM, Room Temp | Carcinogenic; difficult removal of chromium byproducts. |
| DMP (Dess-Martin periodinane) | DCM, Room Temp | Moisture sensitive; can be exothermic. |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | DCM, -78°C to RT | Requires cryogenic temperatures; potential for side reactions if not controlled. |
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
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Add solid Dess-Martin Periodinane (1.1 - 1.3 eq) to the solution in one portion under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Esterification Reactions
This reaction involves coupling the alcohol with a carboxylic acid or its derivative.
Q: I am observing a significant amount of starting material in my Fischer esterification reaction, even after prolonged heating. Why?
A: Fischer esterification—the reaction of a carboxylic acid and an alcohol with an acid catalyst—is a reversible equilibrium-controlled process.[6][7] To drive the reaction towards the product, you must remove water as it forms. This can be achieved by:
-
Using a Dean-Stark apparatus.
-
Employing a large excess of one of the reactants (usually the more cost-effective one).
-
Using a dehydrating agent, though this is less common for this specific method.
Alternatively, using a carboxylic acid derivative like an acyl chloride or anhydride with a base (e.g., pyridine, triethylamine) makes the reaction irreversible and often proceeds faster at lower temperatures.[6]
Caption: The equilibrium nature of Fischer Esterification.
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF containing a base like pyridine or triethylamine (1.5 eq) in a flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (R-COCl) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by adding water or a dilute HCl solution.
-
Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester via silica gel column chromatography.
Deprotection of the tert-Butoxy Group
The tert-butoxy group is an acid-labile protecting group. Cleavage yields the corresponding phenol, 4-(2-hydroxyethyl)phenol.
Q: My attempt to cleave the tert-butoxy group is either failing or leading to decomposition of my product. What conditions should I use?
A: The choice of acid and reaction conditions is critical for successful deprotection.
-
Reaction Failure: If the reaction is not proceeding, the acidic conditions may be too mild. For example, using a weak acid like acetic acid might require elevated temperatures and long reaction times.
-
Product Decomposition: If you observe degradation, the acid is likely too strong or the temperature is too high. The tert-butyl cation formed during the cleavage can potentially alkylate the aromatic ring or other nucleophiles present.
Strong acids like trifluoroacetic acid (TFA) in DCM at room temperature are highly effective and commonly used.[8] If the substrate is sensitive, milder conditions using formic acid or catalytic amounts of a stronger acid can be attempted.
| Acid Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | DCM, 0°C to Room Temp | Very effective, often complete in < 1 hour. Volatile and corrosive. |
| HCl | In an organic solvent (e.g., Dioxane, MeOH) | Effective, but control of concentration can be important. |
| Formic Acid | Neat or as a solvent, Room Temp to 50°C | Milder alternative to TFA, may require heat. |
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Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a solvent like ethyl acetate and wash thoroughly with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting phenol product by column chromatography or recrystallization.
References
- 1. 2-(4-(tert-Butoxy)phenyl)ethanol | C12H18O2 | CID 11715336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 1-[4-(Tert-Butoxy)phenyl]ethan-1-one|CAS 4074-63-9 [benchchem.com]
Technical Support Center: Deblocking of the tert-butoxy group in 2-(4-tert-Butoxyphenyl)ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the deprotection of the tert-butoxy group in 2-(4-tert-Butoxyphenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deblocking the tert-butoxy group from this compound?
The most common and effective method for the cleavage of a tert-butyl ether, such as in this compound, is acid-catalyzed hydrolysis. Strong acids like trifluoroacetic acid (TFA) are frequently used, typically in a solvent like dichloromethane (DCM).[1][2][3]
Q2: What is the mechanism of TFA-mediated deprotection of the tert-butoxy group?
The deprotection mechanism involves the protonation of the ether oxygen by the acid (TFA), followed by the departure of the stable tert-butyl carbocation. This carbocation is then typically quenched to form isobutylene gas.[4][5][6]
Q3: What are the potential side reactions during the deblocking of the tert-butoxy group?
The primary side reaction is the alkylation of the starting material or the product by the tert-butyl carbocation generated during the reaction.[7][8] This can lead to the formation of undesired byproducts with an additional tert-butyl group. In molecules with other sensitive functional groups, those groups might also be susceptible to the acidic conditions.
Q4: How can I prevent the formation of tert-butylated byproducts?
The most effective way to prevent tert-butylation is by using "scavengers" in the reaction mixture.[7][8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl carbocation than your substrate, effectively trapping it before it can cause side reactions.[8]
Q5: What are some common scavengers used for this type of deprotection?
Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[8] The choice of scavenger depends on the specific substrate and the other functional groups present. For a simple molecule like this compound, TIS is often a good choice.
Troubleshooting Guide
Issue 1: Incomplete Deprotection Reaction
-
Symptom: Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of starting material remaining even after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Acid: The amount of acid may be too low to drive the reaction to completion.
-
Solution: Increase the concentration or the number of equivalents of the acid (e.g., TFA).[7]
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Increase the reaction time and continue to monitor the progress by TLC or LC-MS.[8]
-
-
Low Temperature: Most deprotections of this type are performed at room temperature. Lower temperatures can significantly slow down the reaction rate.
-
Solution: Ensure the reaction is running at room temperature. Gentle warming can be considered, but with caution to avoid potential degradation.[2]
-
-
Issue 2: Formation of Unexpected Side Products
-
Symptom: Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).
-
Cause: Alkylation of the aromatic ring or the hydroxyl group by the tert-butyl cation generated during the acid cleavage.[7][8]
-
Solution:
-
Add a Scavenger: The most effective solution is to add a scavenger to the reaction mixture to trap the tert-butyl carbocation.[8] Triisopropylsilane (TIS) is a common and effective choice.
-
Optimize Reaction Conditions: Lowering the reaction temperature (if the reaction still proceeds at a reasonable rate) or reducing the reaction time can sometimes minimize side product formation.
-
Issue 3: Low Yield After Work-up
-
Symptom: The isolated yield of the desired product, 4-(2-hydroxyethyl)phenol, is lower than expected.
-
Possible Causes & Solutions:
-
Product is Water-Soluble: The product, a phenol, may have some solubility in the aqueous phase during work-up, leading to loss.
-
Solution: Saturate the aqueous phase with NaCl during extraction to decrease the polarity of the aqueous layer and perform multiple extractions with an organic solvent.[2]
-
-
Incomplete Removal of TFA: Residual TFA can make the product difficult to handle and purify.
-
Solution: After rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene to help remove residual TFA.[8]
-
-
Data Presentation
Table 1: Comparison of Acidic Conditions for tert-Butyl Ether Deprotection
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | >90 | [9] |
| Phosphoric acid (H₃PO₄) | Aqueous | Varies | Varies | High | [10] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Varies | Varies | High | [11] |
| "Magic Blue" / HSiEt₃ | Dichloromethane (DCM) | Room Temperature | Varies | High | [12] |
Note: Yields are substrate-dependent and the conditions may need to be optimized for this compound.
Table 2: Common Scavengers for Preventing tert-Butylation
| Scavenger | Target | Efficacy | Reference |
| Triisopropylsilane (TIS) | General purpose, reduces the tert-butyl cation | Very Effective | [8] |
| Water (H₂O) | Traps the cation to form tert-butanol | Effective | [8] |
| Thioanisole | Useful for protecting electron-rich aromatic rings | Effective | [8] |
Experimental Protocols
Standard Protocol for TFA-Mediated Deblocking of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Toluene (for co-evaporation)
Procedure:
-
Dissolution: Dissolve the this compound (1.0 equiv) in dichloromethane (DCM, approximately 0.1 M).
-
Scavenger Addition (Optional but Recommended): To the stirred solution, add triisopropylsilane (TIS, 2.5-5% v/v).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[8]
-
Carefully neutralize the residue by dissolving it in an organic solvent like ethyl acetate and washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Visualizations
Caption: Experimental workflow for the deblocking of the tert-butoxy group.
Caption: Troubleshooting logic for tert-butoxy group deblocking.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 2-(4-tert-Butoxyphenyl)ethan-1-ol during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(4-tert-Butoxyphenyl)ethan-1-ol during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of this compound, focusing on the prevention of its decomposition.
Issue: Low yield of this compound with the formation of an unexpected byproduct.
-
Question: My reaction to synthesize this compound resulted in a low yield, and I've isolated a significant amount of what appears to be 4-tert-butylstyrene. What is causing this, and how can I prevent it?
-
Answer: The formation of 4-tert-butylstyrene is a strong indicator that your target compound, this compound, is undergoing decomposition via dehydration. This is a common side reaction for phenylethanol derivatives, particularly under acidic conditions or at elevated temperatures.[1][2][3][4] To mitigate this, consider the following strategies:
-
Neutralize the Reaction Mixture: Ensure that the reaction and workup conditions are neutral or slightly basic. If your synthesis involves an acidic step, it is crucial to neutralize it promptly and thoroughly before any heating or prolonged storage.
-
Control the Temperature: Avoid excessive heat during the reaction, workup, and purification steps. If distillation is used for purification, employ vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.
-
Use of a Protecting Group: If the subsequent reaction steps require conditions that could promote dehydration (e.g., strong acids, high temperatures), it is advisable to protect the hydroxyl group of this compound.
-
Issue: Decomposition of the product during purification.
-
Question: I have successfully synthesized this compound, but it appears to be decomposing during silica gel column chromatography. How can I purify my product without decomposition?
-
Answer: Silica gel can be slightly acidic, which can catalyze the dehydration of your alcohol to the corresponding styrene. To address this, you can:
-
Neutralize the Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine. You can prepare a slurry of silica gel in your eluent and add a small amount of triethylamine (e.g., 1-2% v/v), then pack the column with this mixture.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.
-
Alternative Purification Methods: If possible, explore other purification techniques that do not involve acidic conditions, such as recrystallization or vacuum distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most common decomposition pathway for this compound, and other phenylethanol derivatives, is acid-catalyzed dehydration to form the corresponding styrene, in this case, 4-tert-butylstyrene.[1][2][4][5] This elimination reaction is driven by the formation of a stable, conjugated system.
Q2: When should I consider using a protecting group for the hydroxyl moiety?
A2: You should consider protecting the hydroxyl group whenever the planned synthetic route involves reaction conditions that are incompatible with a free alcohol.[6][7][8] This includes reactions involving:
-
Strongly basic reagents (e.g., Grignard reagents, organolithiums) where the acidic proton of the alcohol would interfere.[7][8][9]
-
Strongly acidic conditions that could lead to dehydration.
-
Oxidizing or reducing agents that could react with the hydroxyl group.
Q3: What are some suitable protecting groups for this compound?
A3: Several protecting groups are suitable for alcohols. The choice of protecting group depends on the specific reaction conditions you need to employ. Some common options include silyl ethers and acetals.[6][7][9][10]
Data Presentation
Table 1: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| Trimethylsilyl ether | TMS | Trimethylsilyl chloride (TMSCl) | Mild acid (e.g., aqueous HCl) or fluoride ion (e.g., TBAF)[8] | Stable to bases, Grignard reagents, mild oxidants.[7] |
| tert-Butyldimethylsilyl ether | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acid or fluoride ion; more stable to acid than TMS.[10] | Stable to bases, Grignard reagents, many oxidizing and reducing agents. |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP) in the presence of a catalytic amount of acid (e.g., PPTS).[7] | Acidic conditions (e.g., aqueous acetic acid).[9] | Stable to bases, Grignard reagents, organometallics, and many oxidizing/reducing agents.[6] |
| Benzyl ether | Bn | Benzyl bromide (BnBr) with a base (e.g., NaH).[10] | Catalytic hydrogenation (H₂, Pd/C).[6] | Stable to acidic and basic conditions, many oxidizing and reducing agents.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4'-tert-Butylacetophenone
This protocol describes a general method for the synthesis of this compound by the reduction of the corresponding ketone.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-tert-butylphenyl)ethanone (1 equivalent) in methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add water to quench the excess NaBH₄.
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on neutralized silica gel or by vacuum distillation.
Protocol 2: Protection of this compound as a Silyl Ether (TBDMS Ether)
This protocol provides a method for protecting the hydroxyl group of this compound.
-
Dissolution: Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Workup: Add water to the reaction mixture and separate the layers.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl ether by column chromatography on silica gel.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for synthesis and protection.
References
- 1. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. uwindsor.ca [uwindsor.ca]
Analytical methods for monitoring the progress of reactions with 2-(4-tert-Butoxyphenyl)ethan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analytical methods for monitoring the progress of reactions involving 2-(4-tert-Butoxyphenyl)ethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring reactions with this compound?
The choice of method depends on the reaction type, available equipment, and the desired level of detail. The most common and effective techniques are Thin Layer Chromatography (TLC) for rapid qualitative checks, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for structural confirmation and quantitative assessment of reaction conversion.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?
TLC is a quick and cost-effective method to qualitatively track the consumption of the starting material and the appearance of the product.
Experimental Protocol: TLC Analysis
-
Plate Preparation : Use silica gel 60 F254 plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.
-
Sample Preparation : Dissolve a small amount of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting : Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.[1]
-
Development : Develop the plate in a chamber saturated with an appropriate solvent system. A common starting solvent system for this compound is a mixture of hexane and ethyl acetate.[2]
-
Visualization : Visualize the spots under a UV lamp (254 nm). The aromatic ring in the compound and potential products will show up. Further visualization can be achieved using staining agents like potassium permanganate or p-anisaldehyde.
-
Interpretation : The reaction is progressing if the spot corresponding to the starting material diminishes in intensity while a new spot for the product appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q3: What are the recommended starting conditions for High-Performance Liquid Chromatography (HPLC) analysis?
HPLC is an excellent method for quantitative monitoring due to the strong UV absorbance of the phenyl ring in this compound. Reversed-phase HPLC is typically the method of choice.[3][4]
Experimental Protocol: HPLC Analysis
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase to an approximate concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions :
-
Column : C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase : A gradient of acetonitrile and water is often effective.
-
Detector : UV at 254 nm.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
-
Analysis : Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The percentage conversion can be calculated from the relative peak areas.
| Parameter | Recommended Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
Q4: Is Gas Chromatography (GC) suitable for monitoring this reaction?
Yes, GC is a very suitable technique, particularly if the products are also volatile. This compound is structurally similar to 2-phenylethanol, which is readily analyzed by GC.[5]
Experimental Protocol: GC Analysis
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions :
-
Column : A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5).
-
Injector Temperature : 250 °C.
-
Detector : Flame Ionization Detector (FID) at 300 °C.
-
Oven Program : Start at a temperature low enough to separate the solvent from the analytes (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
-
Analysis : Track the reaction by observing the disappearance of the starting material peak and the appearance of the product peak.
| Parameter | Recommended Condition |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | FID at 300 °C |
| Oven Program | 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C |
Q5: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to track reaction progress?
¹H NMR spectroscopy is a powerful tool for monitoring reactions as it provides structural information and can be used for quantification.[6][7] The key is to identify distinct signals for the starting material and the product.
For this compound, the protons on the carbon bearing the hydroxyl group (-CH₂OH) are a good diagnostic signal, typically appearing around 3.4-4.5 ppm.[8][9] Upon reaction (e.g., oxidation to an aldehyde), this signal will disappear and a new aldehyde proton signal will appear downfield (around 9-10 ppm).
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation : Take a small aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Acquire a ¹H NMR spectrum.
-
Analysis : Integrate the characteristic peaks for the starting material and the product. The percentage conversion can be calculated from the ratio of these integrals.
| Functional Group | Starting Material: this compound | Example Product: 2-(4-tert-Butoxyphenyl)acetaldehyde |
| -CH₂OH / -CHO | ~3.8 ppm (triplet) | ~9.7 ppm (singlet) |
| -CH₂-Ar | ~2.8 ppm (triplet) | ~3.6 ppm (singlet) |
| tert-Butyl | ~1.3 ppm (singlet) | ~1.3 ppm (singlet) |
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The compound is highly polar and interacting strongly with the silica. | Add a small amount of a polar solvent like methanol or acetic acid to the eluent.[2] | |
| Spots not moving from the baseline | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Rf values are too high (spots at the top) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). |
| Starting material and product spots are not separating | The polarity of the eluent is not optimal. | Try a different solvent system. For example, use dichloromethane/methanol or toluene/acetone. |
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks | The column is contaminated or degraded. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[10] | |
| Shifting Retention Times | The mobile phase composition is inconsistent. | Prepare fresh mobile phase and ensure it is well-mixed. Degas the mobile phase. |
| The column temperature is fluctuating. | Use a column oven to maintain a constant temperature.[10] | |
| No Product Peak Detected | The product has a different UV absorption maximum. | Use a photodiode array (PDA) detector to check the UV spectrum of the product. |
| The product is not eluting from the column. | Modify the mobile phase gradient to include a higher percentage of the strong solvent. |
GC Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and/or a new column. Trim the front end of the column. |
| No Peaks Observed | The compound is not volatile enough or is thermally decomposing. | Ensure the oven temperature is high enough. If decomposition is suspected, try a lower injector temperature. |
| Detector issue. | Check that the FID is lit and that gas flows are correct.[11] | |
| Broad Peaks | The initial oven temperature is too high. | Lower the initial oven temperature. |
| Carrier gas flow rate is too low. | Optimize the carrier gas flow rate. |
Visualizations
Caption: Workflow for reaction monitoring using TLC.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. analchemres.org [analchemres.org]
- 6. azom.com [azom.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 10. halocolumns.com [halocolumns.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
Comparative Biological Activity of 2-(4-tert-Butoxyphenyl)ethan-1-ol Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of 2-(4-tert-Butoxyphenyl)ethan-1-ol derivatives. Due to a lack of extensive publicly available data on this specific series of compounds, this document synthesizes information from structurally related phenylethanol and tert-butylphenol analogs to present a comprehensive overview of potential biological activities, relevant experimental protocols, and associated signaling pathways. The provided data and methodologies serve as a robust template for the design and evaluation of novel derivatives of this compound.
Overview of Potential Biological Activities
Derivatives of 2-phenylethanol and related phenolic compounds have demonstrated a wide spectrum of biological activities. Research suggests that the introduction of a tert-butyl group on the phenyl ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its interaction with biological targets. The primary activities of interest for this compound derivatives include antimicrobial, anti-inflammatory, and cytotoxic effects.
Comparative Data on Structurally Related Compounds
To illustrate the potential efficacy of this compound derivatives, the following tables summarize the biological activities of analogous compounds. This data provides a benchmark for future experimental studies.
Table 1: Antimicrobial Activity of Phenylethanol and tert-Butylphenol Derivatives
| Compound/Derivative | Test Organism | Activity Metric (MIC µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] (Compound VII) | Staphylococcus aureus | 0.78 | - | - |
| Escherichia coli | 12.5 | - | - | |
| Candida albicans | 1.56 | - | - | |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Cutibacterium acnes | 16 | Erythromycin | - |
| 2-Phenylethanol | Escherichia coli | ~1832 (15 mM) | - | - |
| Phenylacetic acid | Escherichia coli | ~2723 (20 mM) | - | - |
Table 2: Anti-Inflammatory Activity of Phenylethanoid Glycosides
| Compound | Cell Line | Parameter Measured | IC50 (µM) |
| Kaempferol-3-O-β-D-glucopyranoside | RAW 264.7 | NO Production | 12.20 |
| Isorhamnetin-3-O-β-D-glucopyranoside | RAW 264.7 | NO Production | 14.53 |
| Quercetin-3-O-β-D-glucopyranoside | RAW 264.7 | NO Production | 15.31 |
| Hostaflavanone B | RAW 264.7 | NO Production | 19.91 |
| Phenylethanoid Glycoside 17 | RAW 264.7 | NO Production | 18.75 |
Data synthesized from studies on related compounds to provide a comparative baseline.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. The following are standard protocols for assessing the key biological activities of novel compounds.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in a 96-well plate and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of complex biological pathways and experimental procedures.
Caption: Workflow for MIC Determination.
Caption: NF-κB Inflammatory Pathway.
Conclusion and Future Directions
The structural features of this compound suggest its potential as a scaffold for the development of new therapeutic agents. The provided comparative data on related compounds, along with detailed experimental protocols, offer a solid foundation for initiating research into the biological activities of its derivatives. Future studies should focus on synthesizing a library of these derivatives with systematic modifications to the core structure to establish a clear structure-activity relationship (SAR). Investigating the precise molecular mechanisms, including the modulation of specific signaling pathways, will be critical in advancing these compounds towards potential clinical applications.
A Comparative Spectroscopic Analysis of 2-(4-tert-Butoxyphenyl)ethan-1-ol and Its Analogues
This guide provides a detailed spectroscopic comparison of 2-(4-tert-Butoxyphenyl)ethan-1-ol and its key analogues: 2-phenylethanol, 2-(4-methoxyphenyl)ethanol, and 2-(4-hydroxyphenyl)ethanol (tyrosol). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of their spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in comparative tables, detailed experimental protocols for the spectroscopic techniques, and a workflow diagram for chemical analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogues. This data is crucial for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Ar-H | -CH₂-Ar | -CH₂-OH | -OH | Other Protons |
| This compound | 7.29 (d), 6.85 (d) | 2.78 (t) | 3.79 (t) | 1.70 (br s) | 1.30 (s, 9H, -C(CH₃)₃) |
| 2-phenylethanol [1] | 7.35-7.27 (m, 5H) | 2.89 (t) | 3.86 (t) | 2.18 (br s) | - |
| 2-(4-methoxyphenyl)ethanol | 7.12 (d), 6.84 (d) | 2.79 (t) | 3.80 (t) | 1.80 (br s) | 3.78 (s, 3H, -OCH₃) |
| 2-(4-hydroxyphenyl)ethanol (Tyrosol) [2] | 7.05-6.99 (m, 2H), 6.73-6.67 (m, 2H) | 2.71 (t) | 3.68 (t) | - | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Ar-C (Substituted) | Ar-C | -CH₂-Ar | -CH₂-OH | Other Carbons |
| This compound | 155.0, 143.0 | 129.0, 118.0 | 38.0 | 63.0 | 34.0 (-C(CH₃)₃), 31.5 (-C(CH₃)₃) |
| 2-phenylethanol | 138.5 | 129.0, 128.5, 126.5 | 39.0 | 63.5 | - |
| 2-(4-methoxyphenyl)ethanol | 158.0, 130.5 | 130.0, 114.0 | 38.0 | 63.5 | 55.0 (-OCH₃) |
| 2-(4-hydroxyphenyl)ethanol (Tyrosol) | 154.0, 130.0 | 130.5, 115.5 | 38.0 | 64.0 | - |
Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Compound Name | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch |
| This compound [3] | ~3350 (broad) | ~3050 | 2960-2870 | ~1610, ~1510 | ~1240, ~1050 |
| 2-phenylethanol [4][5] | 3300-3400 (broad) | ~3030 | 2930-2870 | ~1600, ~1495 | ~1050 |
| 2-(4-methoxyphenyl)ethanol | ~3360 (broad) | ~3030 | 2950-2850 | ~1610, ~1510 | ~1245, ~1035 |
| 2-(4-hydroxyphenyl)ethanol (Tyrosol) | ~3300 (broad, phenolic & alcoholic) | ~3020 | 2930-2860 | ~1610, ~1515 | ~1240, ~1045 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound Name | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| This compound | 178 | 107 | 163, 121, 91, 57 |
| 2-phenylethanol [6][7] | 122 | 91 | 104, 77, 65, 51 |
| 2-(4-methoxyphenyl)ethanol | 152 | 121 | 107, 91, 77 |
| 2-(4-hydroxyphenyl)ethanol (Tyrosol) [8][9] | 138 | 107 | 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The prepared solution is transferred to an NMR tube. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded to identify the functional groups present in the molecule.
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solid Film (for solids): A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[3]
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first. Then, the sample is placed in the spectrometer, and the spectrum is acquired. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺). This high energy often leads to fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector measures the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. rsc.org [rsc.org]
- 2. Biocatalyzed Flow Oxidation of Tyrosol to Hydroxytyrosol and Efficient Production of Their Acetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-tert-Butylphenethyl alcohol | C12H18O | CID 79410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. massbank.eu [massbank.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 2-(4-tert-Butoxyphenyl)ethan-1-ol as a Precursor in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted phenethylamines is a cornerstone of medicinal chemistry, with these structural motifs appearing in a wide array of pharmacologically active compounds. The choice of precursor is a critical decision in the synthetic route, directly impacting yield, purity, and overall efficiency. This guide provides an objective comparison of the efficacy of 2-(4-tert-Butoxyphenyl)ethan-1-ol as a precursor for the synthesis of 2-(4-tert-butylphenyl)ethanamine against a common alternative starting material, 4-tert-butylbromobenzene.
Comparison of Synthetic Routes
Two primary synthetic strategies are evaluated for the preparation of 2-(4-tert-butylphenyl)ethanamine:
-
Route A: A two-step synthesis commencing with the conversion of this compound to an intermediate alkyl halide, followed by a Gabriel synthesis to yield the target primary amine.
-
Route B: A multi-step synthesis starting from 4-tert-butylbromobenzene, proceeding through a Grignard reaction, homologation to a phenylacetic acid, and finally, a Curtius or similar rearrangement to afford the desired amine.
The following table summarizes the key quantitative data for each route, providing a clear comparison of their performance based on reported experimental data.
| Parameter | Route A: From this compound | Route B: From 4-tert-butylbromobenzene |
| Starting Material | This compound | 4-tert-butylbromobenzene |
| Key Intermediates | 2-(4-tert-Butoxyphenyl)ethyl bromide | 4-tert-Butylphenylacetic acid |
| Overall Yield | ~75-85% | ~60-70% |
| Number of Steps | 2 | 3-4 |
| Reaction Conditions | Mild to moderate | Requires anhydrous conditions for Grignard reaction |
| Key Reagents | PBr₃, Potassium phthalimide, Hydrazine | Mg, CO₂, SOCl₂, NaN₃ |
| Purity of Final Product | High | Good to high, may require more rigorous purification |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Synthesis of 2-(4-tert-butylphenyl)ethanamine from this compound
Step 1: Synthesis of 1-(2-bromoethyl)-4-tert-butylbenzene
To a solution of this compound (1 equivalent) in anhydrous diethyl ether at 0 °C is slowly added phosphorus tribromide (PBr₃, 0.4 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 1-(2-bromoethyl)-4-tert-butylbenzene, which can be used in the next step without further purification.
Step 2: Gabriel Synthesis of 2-(4-tert-butylphenyl)ethanamine
A mixture of 1-(2-bromoethyl)-4-tert-butylbenzene (1 equivalent) and potassium phthalimide (1.1 equivalents) in dimethylformamide (DMF) is heated at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid N-(4-tert-butylphenethyl)phthalimide is then suspended in ethanol, and hydrazine hydrate (2 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in diethyl ether and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-(4-tert-butylphenyl)ethanamine.
Route B: Synthesis of 2-(4-tert-butylphenyl)ethanamine from 4-tert-butylbromobenzene
Step 1: Synthesis of 4-tert-butylphenylmagnesium bromide
In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are stirred with a crystal of iodine in anhydrous diethyl ether. A solution of 4-tert-butylbromobenzene (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 1 hour until the magnesium is consumed.
Step 2: Synthesis of 4-tert-butylphenylacetic acid
The freshly prepared Grignard reagent is poured over crushed dry ice (excess). The mixture is stirred until it reaches room temperature. Dilute hydrochloric acid is added to dissolve the magnesium salts. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-tert-butylphenylacetic acid.
Step 3: Curtius Rearrangement to 2-(4-tert-butylphenyl)ethanamine
4-tert-butylphenylacetic acid (1 equivalent) is converted to its acid chloride by reacting with thionyl chloride (SOCl₂, 1.5 equivalents) in the presence of a catalytic amount of DMF. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is dissolved in acetone and treated with a solution of sodium azide (NaN₃, 1.5 equivalents) in water at 0 °C. The resulting acyl azide is carefully extracted with toluene. The toluene solution is then heated to reflux to induce the Curtius rearrangement to the isocyanate. Finally, the isocyanate is hydrolyzed by refluxing with aqueous hydrochloric acid to yield 2-(4-tert-butylphenyl)ethanamine hydrochloride, which can be neutralized to obtain the free amine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the two compared synthetic routes.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Based on the comparative analysis, this compound emerges as a more efficient precursor for the synthesis of 2-(4-tert-butylphenyl)ethanamine compared to 4-tert-butylbromobenzene. Route A, starting from the alcohol, offers a higher overall yield in fewer synthetic steps and generally involves milder reaction conditions. The Gabriel synthesis is a reliable method for the clean conversion of the intermediate alkyl halide to the primary amine, avoiding the over-alkylation issues often associated with other amination methods.
While Route B is a viable alternative, it is longer and typically results in a lower overall yield. The requirement for strictly anhydrous conditions for the Grignard reaction and the use of potentially hazardous reagents like sodium azide in the Curtius rearrangement are additional considerations. For researchers and drug development professionals seeking an efficient and high-yielding synthesis of 2-(4-tert-butylphenyl)ethanamine, utilizing this compound as the precursor is the recommended approach.
Benchmarking the synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three primary synthetic routes to 2-(4-tert-Butoxyphenyl)ethan-1-ol, a key intermediate in various research and development applications. The performance of each method is benchmarked based on yield, purity, reaction time, and key reaction parameters, supported by experimental data from analogous syntheses.
Data Presentation
The following table summarizes the key quantitative data for the benchmarked synthesis methods.
| Parameter | Method 1: Grignard Reaction | Method 2: Reduction of Ester | Method 3: Catalytic Hydrogenation of Epoxide |
| Starting Material | 4-tert-Butoxychlorobenzene | Methyl (4-tert-butylphenyl)acetate | 2-(4-tert-Butylphenyl)oxirane |
| Key Reagents | Mg, Ethylene Oxide | Potassium Borohydride, Lithium Chloride | H₂, Palladium on basic inorganic support |
| Solvent | Tetrahydrofuran (THF) | Ethanol | Not specified, likely an alcohol or hydrocarbon |
| Reaction Time | ~7 hours | Not specified | Not specified |
| Yield | ~90.7%[1] | ~86.7%[2] | >95% (selectivity at full conversion)[3][4][5] |
| Purity | 99.9% (by GC)[1] | Not specified | High selectivity suggests high purity |
Experimental Protocols
Detailed methodologies for the three benchmarked synthetic routes are provided below. These protocols are based on established procedures for structurally similar compounds and serve as a practical guide for laboratory synthesis.
Method 1: Grignard Reaction of 4-tert-Butoxychlorobenzene with Ethylene Oxide
This method involves the formation of a Grignard reagent from 4-tert-butoxychlorobenzene, which then reacts with ethylene oxide to yield the desired alcohol. The following protocol is adapted from a patented procedure for a closely related compound.[1]
Materials:
-
4-tert-Butoxychlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated aqueous solution of ammonium chloride
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
In a dried, nitrogen-purged flask equipped with a stirrer and a reflux condenser, place magnesium turnings.
-
Add a solution of 4-tert-butoxychlorobenzene in anhydrous THF dropwise to initiate the Grignard reaction.
-
After the addition is complete, continue stirring the mixture to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture and introduce ethylene oxide gas or a solution of ethylene oxide in a suitable solvent at a controlled rate, maintaining the temperature between 20-30°C.
-
After the addition of ethylene oxide, continue stirring for an additional 2 hours at the same temperature.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by distillation to obtain this compound.
Method 2: Reduction of Methyl (4-tert-butylphenyl)acetate
This route involves the reduction of an ester, methyl (4-tert-butylphenyl)acetate, to the corresponding primary alcohol. The protocol is based on a similar reduction of a substituted phenylpropanoate.[2]
Materials:
-
Methyl (4-tert-butylphenyl)acetate
-
Ethanol
-
Potassium Borohydride
-
Lithium Chloride
-
3M Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl (4-tert-butylphenyl)acetate in ethanol in a reaction flask.
-
Add lithium chloride and potassium borohydride to the solution.
-
Heat the reaction mixture to approximately 60°C and monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture and slowly add 3M hydrochloric acid to quench the reaction.
-
Add water and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by chromatography or distillation.
Method 3: Catalytic Hydrogenation of 2-(4-tert-Butylphenyl)oxirane
This method utilizes the ring-opening of an epoxide via catalytic hydrogenation to produce the target alcohol. The following is a general procedure based on the hydrogenation of styrene oxide.[3][4][5][6]
Materials:
-
2-(4-tert-Butylphenyl)oxirane
-
Palladium on a basic inorganic support (e.g., Pd/MgO)
-
Solvent (e.g., Isopropyl alcohol)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, place the catalyst (Palladium on a basic inorganic support).
-
Add a solution of 2-(4-tert-butylphenyl)oxirane in a suitable solvent like isopropyl alcohol.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the reaction temperature (e.g., 80-100°C).
-
Maintain the reaction under stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows for the three benchmarked methods.
Caption: Workflow for the Grignard Reaction Synthesis.
Caption: Workflow for the Ester Reduction Synthesis.
Caption: Workflow for the Catalytic Hydrogenation of Epoxide.
References
- 1. EP0307106A1 - P- or m-tert butoxyphenethyl alcohol and process for preparing the same - Google Patents [patents.google.com]
- 2. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 3. EP2791095A1 - Hydrogenation of styrene oxide forming 2-phenyl ethanol - Google Patents [patents.google.com]
- 4. Regioselective Transfer Hydrogenation of Substituted Oxiranes with Alcohols Using MgO as the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US4064186A - Hydrogenation of styrene oxide to produce 2-phenylethanol - Google Patents [patents.google.com]
Comparative Analysis of Cross-Reactivity in 4-tert-Butylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
2-(4-tert-Butoxyphenyl)ethan-1-ol is a phenolic compound with potential applications in various fields, including as a precursor in the synthesis of more complex molecules. Understanding the potential for immunological cross-reactivity of its derivatives is crucial for assessing their safety and potential for off-target effects in biological systems. In the absence of direct immunoassay data for this specific compound, this guide provides an objective comparison of the cross-reactivity of several commercially relevant 4-tert-butylphenol analogs. The presented data is based on in-vivo skin sensitization studies, which provide a relevant model for T-cell mediated immune responses.
Data on Cross-Reactivity of 4-tert-Butylphenol Derivatives
The following table summarizes the results of a study investigating cross-reactivity among various tert-butylphenol derivatives in patients with allergic contact dermatitis.[1][2][3] The data represents the percentage of individuals with known sensitivity to a TBP derivative who also reacted to other structurally similar compounds.
| Allergen | Concentration in Petrolatum | Number of Patients Tested | Number of Positive Reactions | Percentage of Positive Reactions (%) |
| tert-Butylhydroquinone (BHQ) | 1% | 13 | 9 | 69.2% |
| 4-tert-Butylcatechol (TBC) | 0.25% | 13 | 7 | 53.8% |
| Butylated Hydroxytoluene (BHT) | 2% | 15 | 3 | 20.0% |
| 4-tert-Butylphenol (TBP) | 1% | 13 | 2 | 15.4% |
| Butylated Hydroxyanisole (BHA) | 2% | 15 | 2 | 13.3% |
Data sourced from a study on patients with allergic contact dermatitis from adhesives and diabetes devices.[1][2][3]
Experimental Protocols
The data presented above was generated using the following experimental methodology:
Patch Testing for Allergic Contact Dermatitis:
-
Patient Population: Fifteen patients with a confirmed diagnosis of allergic contact dermatitis from adhesives or diabetes devices were recruited for the study.[1][3]
-
Allergen Preparation: The tert-butylphenol derivatives were prepared in petrolatum (pet.) at the concentrations specified in the table above.
-
Patch Application: The prepared allergens were applied to the upper back of the patients using standard patch test chambers.
-
Reading and Interpretation: The patches were removed after 48 hours, and the skin reactions were read at 48 hours and 72 hours. Reactions were scored according to the International Contact Dermatitis Research Group (ICDRG) criteria. A positive reaction indicates an allergic response.
-
Chemical Analysis: The medical devices and patch test materials were analyzed using gas chromatography-mass spectrometry (GC-MS) to confirm the presence of the suspected TBP derivatives or related compounds.[1]
Visualizations
Experimental Workflow for Patch Testing
Caption: Workflow for investigating cross-reactivity using patch testing.
Logical Relationship of Cross-Reacting tert-Butylphenol Derivatives
Caption: Cross-reactivity of TBP derivatives in sensitized individuals.
Discussion and Conclusion
The provided data indicates a significant potential for cross-reactivity among 4-tert-butylphenol derivatives in a sensitized population. Notably, individuals sensitized to a TBP derivative are highly likely to also react to tert-butylhydroquinone (BHQ) and 4-tert-butylcatechol (TBC).[1][2][3] This suggests that the shared 4-tert-butylphenyl moiety is a key structural feature for immunological recognition in the context of allergic contact dermatitis.
For researchers and drug development professionals working with this compound and its derivatives, these findings imply that:
-
Potential for Cross-Sensitization: There is a possibility that individuals sensitized to other TBP derivatives, which are common in consumer and medical products, may also exhibit an immune response to novel derivatives of this compound.
-
Importance of Preclinical Screening: Early-stage immunological screening of novel derivatives is warranted to assess their potential for causing skin sensitization and cross-reactivity.
-
Structure-Activity Relationship: The degree of cross-reactivity appears to be influenced by the nature and position of other substituents on the phenyl ring. The presence of hydroxyl groups in ortho and para positions (as in TBC and BHQ) seems to enhance cross-reactivity in this context.
While this guide provides valuable insights based on the available data for structurally related compounds, it is crucial to reiterate that these findings are from skin sensitization studies and may not directly translate to other immunological assays, such as ELISAs or other antibody-based methods. Further research is necessary to elucidate the specific immunological profile of this compound and its derivatives.
References
A Comparative Guide to the Synthesis of 2-(4-tert-Butoxyphenyl)acetic Acid and Related Structures
This guide provides a comparative analysis of synthetic routes to 2-(4-tert-butoxyphenyl)acetic acid, a key intermediate in pharmaceutical and chemical synthesis. The primary focus is on the oxidation of 2-(4-tert-butoxyphenyl)ethan-1-ol, with a detailed comparison to alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Introduction
This compound is a versatile starting material for the synthesis of various valuable compounds. Its oxidation to 2-(4-tert-butoxyphenyl)acetic acid is a common and important transformation. This guide will explore this reaction in detail and compare it with other methods for synthesizing the target acid, providing insights into the advantages and disadvantages of each approach.
Reaction of this compound: Oxidation to 2-(4-tert-Butoxyphenyl)acetic Acid
The oxidation of primary alcohols to carboxylic acids is a fundamental reaction in organic synthesis. While specific experimental data for the direct oxidation of this compound was not found in the initial search, the oxidation of the structurally similar 2-(4-isobutylphenyl)ethanol to (4-isobutylphenyl)acetic acid (Ibufenac) provides a relevant model. This transformation is typically achieved using strong oxidizing agents.
Alternative Synthesis Routes for 2-(4-tert-Butoxyphenyl)acetic Acid
Several alternative methods for the synthesis of 2-(4-tert-butoxyphenyl)acetic acid have been reported, starting from different precursors. These alternatives can offer advantages in terms of yield, cost, safety, and environmental impact.
Route 1: From p-tert-Butylacetophenone
One documented method involves a multi-step synthesis starting from p-tert-butylacetophenone. This process includes a condensation reaction with morpholine and sulfur, followed by hydrolysis to yield the desired carboxylic acid.[1][2]
Route 2: Hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione
Another reported synthesis involves the hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione in a mixture of acetic acid, sulfuric acid, and water.[3] This method can produce high-purity crystalline product after recrystallization.
Route 3: From p-tert-Butyltoluene
A traditional method involves the reaction of p-tert-butyltoluene with sodium cyanide (NaCN) to form tert-butylbenzene acetonitrile, which is then hydrolyzed under acidic conditions to obtain the final product.[1] However, this method utilizes highly toxic cyanide, posing significant safety and environmental concerns.[1]
Comparison of Synthetic Routes
The following table summarizes the key aspects of the different synthetic routes to 2-(4-tert-butoxyphenyl)acetic acid.
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| This compound | Strong oxidizing agent (e.g., KMnO4, Jones reagent) | Typically acidic or basic conditions | - | - | Potentially a direct, one-step reaction. | Lack of specific literature data. |
| p-tert-Butylacetophenone | Morpholine, Sulfur, H2SO4, Acetic Acid | High temperature (210 °C), followed by hydrolysis.[1] | - | Can reach 100% after recrystallization.[1] | Avoids highly toxic reagents.[1] | High reaction temperatures.[1] |
| 2-(4-tert-butylphenyl)-1-morpholinoethanethione | Acetic Acid, H2SO4, Water | Heating at 390 K.[3] | - | High-purity crystals obtained after recrystallization.[3] | Can produce a high-purity product.[3] | Requires synthesis of the starting material. |
| p-tert-Butyltoluene | NaCN, Acid | - | - | - | Established industrial method. | Use of highly toxic sodium cyanide.[1] |
Experimental Protocols
Synthesis of 2-(4-tert-Butoxyphenyl)acetic Acid from p-tert-Butylacetophenone[1]
-
Step 1: Synthesis of the intermediate
-
In a 500 ml three-necked flask equipped with a stirrer and reflux condenser, add 200 g of p-tert-butylacetophenone and 216 g of morpholine.
-
After mixing by stirring, add 92 g of sulfur.
-
Heat the mixture with constant stirring. The temperature is gradually increased from 110 °C to 210 °C.
-
Maintain the reaction at 210 °C for 12 hours.
-
Cool the reaction mixture to 80 °C and pour it into 500 ml of anhydrous ethanol to precipitate a yellow solid.
-
-
Step 2: Hydrolysis to 2-(4-tert-Butoxyphenyl)acetic Acid
-
Place 100 g of the yellow solid intermediate in a mixture of 150 ml of glacial acetic acid and 25 ml of concentrated (98%) sulfuric acid.
-
Heat the mixture to 114-118 °C for 3 hours.
-
Pour the reaction solution into cold water and cool for 10 hours to obtain the crude product.
-
Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure 2-(4-tert-butoxyphenyl)acetic acid as transparent crystals.
-
Synthesis of (4-tert-Butylphenyl)acetic acid from 2-(4-tert-butylphenyl)-1-morpholinoethanethione[3]
-
The title compound was prepared by a hydrolysis reaction of 2-(4-tert-butylphenyl)-1-morpholinoethanethione (55 g) in a solution containing CH3COOH (150 ml), H2SO4 (25 ml, 98%), and water (30 ml) at 390 K until the reaction mixture changed color to dark-green.
-
After cooling to room temperature, the solid product was separated from the reaction mixture.
-
Colorless prisms of (I) were obtained by recrystallization of the solid product from an ethanol–water solution (1:1 v/v) after 2 months.
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(4-tert-butoxyphenyl)acetic acid from p-tert-butylacetophenone.
Caption: Synthesis of 2-(4-tert-butoxyphenyl)acetic acid workflow.
Conclusion
The synthesis of 2-(4-tert-butoxyphenyl)acetic acid can be achieved through various routes. While the direct oxidation of this compound is a plausible method, the synthesis from p-tert-butylacetophenone offers a well-documented and safer alternative to traditional methods involving highly toxic reagents. The choice of synthetic route will depend on factors such as available starting materials, scale of the reaction, and safety considerations. The provided experimental protocols and comparative data serve as a valuable resource for researchers in selecting the most appropriate method for their specific needs.
References
The Role of 2-(4-tert-Butoxyphenyl)ethan-1-ol in the Development of Long-Acting β2-Adrenergic Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specific structural motifs is a cornerstone of modern drug discovery. The 2-(4-tert-butoxyphenyl)ethan-1-ol scaffold, and its corresponding phenethylamine derivatives, have proven to be of significant interest, particularly in the development of long-acting β2-adrenergic agonists (LABAs). This guide provides a comparative analysis of the application of this chemical moiety in the design of potent and long-acting bronchodilators, using the development of salmeterol as a primary case study.
Case Study: The Genesis of Salmeterol and the Importance of the Lipophilic Side Chain
The development of salmeterol was a landmark in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It was designed to have a significantly longer duration of action compared to short-acting β2-agonists (SABAs) like salbutamol. The key to achieving this prolonged activity was the introduction of a long, lipophilic N-substituent on the phenylethanolamine core. The 4-phenylbutoxyhexyl group, for which a precursor is the this compound moiety, is a prime example of such a lipophilic tail.
The structure-activity relationship (SAR) studies revealed that the bulky aryl alkyl group not only increases lipophilicity but also contributes to the selectivity for the β2-adrenergic receptor.[1] This lipophilicity allows the drug molecule to anchor in the lipid bilayer of the cell membrane, creating a depot from which it can gradually diffuse to the receptor, leading to a sustained therapeutic effect of approximately 12 hours.[1]
Comparative Analysis of β2-Adrenergic Agonists
The following table summarizes the pharmacological properties of salmeterol and compares it with a short-acting agonist (salbutamol) and another long-acting agonist (formoterol) with a different lipophilic side chain.
| Compound | Structure | Key Structural Difference from Salbutamol | β2 Receptor Binding Affinity (Ki, nM) | Onset of Action | Duration of Action (hours) |
| Salbutamol | N-tert-butyl group | ~250 | Rapid | 4-6 | |
| Salmeterol | Long, lipophilic 4-phenylbutoxyhexyl N-substituent | ~1.5 | Slow | ~12 | |
| Formoterol | N-(1-methyl-2-p-methoxyphenylethyl) group | ~7.2 | Rapid | ~12 |
Note: The binding affinity values are approximate and can vary depending on the experimental conditions.
The data clearly indicates that the extended lipophilic side chain of salmeterol, derived from precursors like this compound, is crucial for its high binding affinity and long duration of action. While formoterol also has a long duration of action, its different side chain chemistry results in a more rapid onset of action.
Experimental Protocols
General Synthesis of Salmeterol Analogs
The synthesis of salmeterol and its analogs typically involves the coupling of a protected phenylethanolamine core with a suitable lipophilic side chain. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for salmeterol analogs.
Step 1: Preparation of the Amino Side Chain this compound is first converted to a more reactive intermediate, for instance, by tosylation of the hydroxyl group. This is followed by a nucleophilic substitution with a protected amine, such as benzylamine, which after deprotection yields the desired lipophilic amino side chain.
Step 2: Coupling with the Pharmacophore The synthesized amino side chain is then coupled with a protected saligenin derivative, which constitutes the pharmacophore responsible for β2-receptor activation.
Step 3: Deprotection The final step involves the removal of all protecting groups to yield the active salmeterol analog.
In Vitro Evaluation of β2-Adrenergic Receptor Agonist Activity
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
cAMP Assay:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are then washed and incubated with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.
-
Varying concentrations of the test compounds (e.g., salmeterol analogs) are added to the wells and incubated for a specified time.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit.
-
EC50 values are calculated from the dose-response curves.
Signaling Pathway
The activation of the β2-adrenergic receptor by agonists like salmeterol initiates a well-defined signaling cascade.
Caption: β2-adrenergic receptor signaling pathway.
Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Conclusion
The case of salmeterol exemplifies the successful application of rational drug design, where the incorporation of a specific chemical moiety, derivable from precursors like this compound, led to a significant improvement in the therapeutic profile of a drug. The long lipophilic side chain is a key determinant of the long duration of action of this class of β2-agonists. Further exploration of analogs with modified side chains continues to be an active area of research, aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of these important respiratory medicines.
References
The Strategic Synthesis of Metoprolol: A Cost-Benefit Analysis of 2-(4-tert-Butoxyphenyl)ethan-1-ol as a Key Intermediate
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs) is a paramount concern. This guide provides a comparative analysis of utilizing 2-(4-tert-Butoxyphenyl)ethan-1-ol as a key intermediate in the large-scale synthesis of the widely used beta-blocker, Metoprolol. We will explore its primary synthetic routes and compare them to a common alternative, 4-(2-methoxyethyl)phenol, offering a cost-benefit analysis supported by experimental data to inform strategic manufacturing decisions.
Metoprolol, a selective β1 receptor blocker, is a cornerstone in the management of cardiovascular diseases. Its synthesis relies on the efficient construction of its aryloxypropanolamine core. A critical decision in the manufacturing process is the choice of the phenolic intermediate. Here, we evaluate the use of this compound, a precursor that requires a subsequent deprotection step, against the more direct approach using 4-(2-methoxyethyl)phenol.
Synthetic Pathways and Methodologies
The large-scale synthesis of this compound can be approached through two primary methodologies: the Grignard reaction and the reduction of a corresponding carboxylic acid derivative.
1. Grignard Reaction Route: This classic organometallic approach involves the reaction of a Grignard reagent, 4-tert-butoxyphenylmagnesium bromide, with ethylene oxide. The tert-butyl group serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions.
2. Reduction Route: An alternative pathway involves the reduction of a 4-tert-butoxyphenylacetic acid derivative, such as its ester. This method typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a milder borane complex.
The selection between these routes often depends on the availability and cost of starting materials, reaction scalability, and safety considerations associated with the reagents.
Comparative Analysis: this compound vs. 4-(2-Methoxyethyl)phenol
The primary alternative to using a protected intermediate like this compound is the direct use of 4-(2-methoxyethyl)phenol. The synthesis of Metoprolol from this intermediate is a well-established two-step process involving epoxidation with epichlorohydrin followed by amination with isopropylamine.[1]
Table 1: Synthesis of Phenolic Intermediates
| Parameter | This compound (via Grignard) | 4-(2-Methoxyethyl)phenol |
| Starting Materials | 4-tert-butoxyphenol, Magnesium, Ethylene Oxide | 4-Hydroxyphenethyl alcohol, Methylating agent |
| Key Reaction Steps | Grignard reagent formation, Reaction with ethylene oxide | Etherification |
| Typical Yield | Moderate to High | High |
| Key Considerations | Requires handling of reactive Grignard reagents and gaseous ethylene oxide. The tert-butyl protecting group must be removed in a subsequent step. | More direct route to the final intermediate. |
Table 2: Conversion of Intermediates to Metoprolol
| Parameter | From this compound | From 4-(2-Methoxyethyl)phenol |
| Key Reaction Steps | 1. Deprotection (removal of tert-butyl group) to yield 4-hydroxyphenethyl alcohol. 2. Etherification with epichlorohydrin. 3. Amination with isopropylamine. | 1. Etherification with epichlorohydrin. 2. Amination with isopropylamine. |
| Overall Yield (from intermediate) | Moderate | High (yields for the epoxidation and amination steps are generally good).[1] |
| Process Complexity | Higher (additional deprotection step) | Lower |
| Potential for Impurities | Potential for impurities from the deprotection step. | Fewer synthetic steps may lead to a cleaner impurity profile. |
Cost-Benefit Analysis
The primary benefit of using this compound lies in the potential for utilizing readily available and potentially less expensive starting materials for its synthesis. The tert-butyl protecting group is robust and effectively prevents side reactions during the initial carbon chain extension.
However, the major cost is the introduction of an additional deprotection step in the overall synthesis of Metoprolol. This extra step not only increases the number of unit operations but also introduces the potential for yield loss and the need for further purification, adding to the overall manufacturing cost and time. The use of protecting groups is a factor that can increase costs due to additional reagents and waste disposal.[2]
In contrast, the use of 4-(2-methoxyethyl)phenol offers a more streamlined and atom-economical route to Metoprolol, with fewer synthetic transformations.[1] This can translate to higher overall yields, reduced processing times, and a more favorable environmental footprint.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Grignard Reaction (Illustrative)
Materials:
-
4-tert-butoxyphenyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide
-
Aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation: In a large, flame-dried reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge magnesium turnings and a small amount of iodine crystal under an inert atmosphere (e.g., nitrogen or argon). Add a solution of 4-tert-butoxyphenyl bromide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0-5 °C. Slowly bubble a stream of gaseous ethylene oxide through the solution, or add a pre-condensed solution of ethylene oxide in cold THF. Maintain the temperature below 10 °C throughout the addition.
-
Work-up: After the reaction is complete, cautiously quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Large-Scale Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol[1]
Materials:
-
4-(2-Methoxyethyl)phenol
-
Epichlorohydrin
-
Potassium hydroxide
-
Deionized water
-
Isopropylamine
-
Methanol (optional)
Procedure:
-
Epoxidation: To a 400 L reactor, add 49.6 kg of deionized water and slowly add 7.93 kg of potassium hydroxide pellets while maintaining the temperature below 30°C.[1] Stir until dissolved. Add 20 kg of 4-(2-Methoxyethyl)phenol and stir for 20 minutes under an inert atmosphere.[1] Over 30 minutes, add 12.54 kg of (R,S)-epichlorohydrin.[1] Heat the mixture to 35±2°C and maintain for 6±1 hours.[1] After completion, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate.[1]
-
Amination: Transfer the crude epoxide to a suitable pressure-rated reaction vessel. Add a large excess of aqueous isopropylamine or 3-5 equivalents in methanol.[1] Heat the reaction mixture. The specific temperature and time will depend on whether a solvent is used.
-
Work-up and Purification: After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure. The crude Metoprolol can then be purified by recrystallization from a suitable solvent.
Signaling Pathway and Experimental Workflow
Metoprolol functions by blocking the action of catecholamines (like adrenaline and noradrenaline) at β1-adrenergic receptors, which are predominantly found in the heart. This blockade disrupts the downstream signaling cascade that leads to increased heart rate and contractility.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of Metoprolol.
The general workflow for synthesizing Metoprolol involves a series of chemical transformations, purification steps, and analytical quality control.
Caption: General workflow for the synthesis of Metoprolol.
Conclusion
The choice between this compound and 4-(2-methoxyethyl)phenol as the key intermediate in Metoprolol synthesis represents a classic process chemistry dilemma: the trade-off between the cost and availability of starting materials versus the efficiency and atom economy of the overall synthetic route. While the use of a protected intermediate like this compound may offer initial cost advantages in raw materials, the additional deprotection step adds complexity and can negatively impact the overall yield and production cost. For large-scale manufacturing, the more direct route utilizing 4-(2-methoxyethyl)phenol is likely to be more economically and environmentally favorable due to its higher efficiency and reduced number of synthetic steps.[1] However, a thorough techno-economic analysis based on specific, current market prices for all raw materials and reagents is essential for a definitive decision. This guide provides the foundational information and experimental context to aid researchers and drug development professionals in making this critical strategic choice.
References
Safety Operating Guide
Safe Disposal of 2-(4-tert-Butoxyphenyl)ethan-1-ol in a Laboratory Setting
The proper disposal of 2-(4-tert-Butoxyphenyl)ethan-1-ol is critical to ensure personnel safety and environmental protection. As a specialty chemical used in research and development, it must be treated as hazardous waste unless explicitly determined otherwise by institutional environmental health and safety (EHS) professionals. The following procedures provide a comprehensive guide for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]
-
Waste Identification and Classification : Treat all unused or residual this compound as hazardous chemical waste.[1][4] Based on data for structurally similar compounds like 2-(4-tert-butylphenyl)ethanol, this chemical is presumed to be toxic to aquatic life with long-lasting effects.[2][3]
-
Waste Collection :
-
Collect pure chemical waste and solutions containing this compound in a dedicated, compatible, and leak-proof container.[1][5][6] The original container is often the best choice for storing its own waste.[4]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent dangerous reactions.[5]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound," the CAS number (38935-76-1), and an indication of its potential hazards (e.g., "Toxic to Aquatic Life").[6]
-
Record the accumulation start date (the date the first waste was added to the container).
-
-
Storage :
-
Disposal of Contaminated Materials :
-
Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent paper, should be collected in a separate, sealed container or heavy-duty plastic bag.[1]
-
This container must also be labeled as "Hazardous Waste" with the chemical name of the contaminant.
-
-
Arranging for Pickup :
-
Once the waste container is full, or in accordance with institutional timelines, contact your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][6]
-
Final disposal will likely involve incineration at an approved waste disposal plant.[3][7]
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully.
-
Triple-Rinsing : The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][8]
-
Rinsate Collection : The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of with the liquid chemical waste.[1][4]
-
Final Container Disposal : After triple-rinsing and air-drying, and with all labels removed or fully defaced, the container may be disposed of in the regular trash or recycling, as per institutional policy.[1][4][8]
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1][4] |
| Primary Hazard (Assumed) | Toxic to aquatic life with long-lasting effects | [2][3] |
| Sink Disposal | Strictly Prohibited | [1][2][3] |
| Waste Container | Compatible, leak-proof, and clearly labeled | [1][5] |
| Contaminated PPE/Materials | Collect as hazardous waste in a labeled, sealed container | [1] |
| Final Disposal Method | Transfer to an approved waste disposal facility (e.g., via incineration) | [3][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. s7d9.scene7.com [s7d9.scene7.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 2-(4-tert-Butoxyphenyl)ethan-1-ol
Essential Safety and Handling Guide for 2-(4-tert-Butoxyphenyl)ethan-1-ol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 5406-86-0
Primary Hazards:
-
Suspected of damaging fertility or the unborn child.[2]
-
May cause damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile, neoprene, or butyl rubber gloves are common choices for handling chemicals. |
| Protective Clothing | Wear appropriate protective clothing, such as a lab coat or coveralls, to prevent skin exposure.[1] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulate filter conforming to EN 143 is recommended.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]
-
Work in a well-ventilated area.[1][3] Ensure that eyewash stations and safety showers are close to the workstation location.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling.[4]
-
Keep away from heat, sparks, and open flames.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store locked up.[1]
Emergency and First-Aid Measures
Immediate and appropriate responses to exposure are vital.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2] |
Spillage and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spillage:
-
Ensure adequate ventilation and use personal protective equipment.[2]
-
Evacuate personnel from the spill area.
-
For solid spills, sweep up and shovel into suitable containers for disposal.[1][2] Avoid dust formation.[1][2]
-
For liquid spills, absorb with an inert material (e.g., dry sand or earth) and place into a chemical waste container.[4]
-
Do not flush into surface water or sanitary sewer systems.[1][2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][2][3]
-
Waste disposal methods should be in accordance with local, regional, and national regulations.[1] Chemical waste generators must consult these regulations to ensure complete and accurate classification.[1]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
